molecular formula C8H9BN2O2 B1386958 7-Methyl-1H-indazole-4-boronic acid CAS No. 1310404-46-6

7-Methyl-1H-indazole-4-boronic acid

Cat. No.: B1386958
CAS No.: 1310404-46-6
M. Wt: 175.98 g/mol
InChI Key: VXZXPPCPIAEUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-indazole-4-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7-methyl-1H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-3-7(9(12)13)6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZXPPCPIAEUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methyl-1H-indazole-4-boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Indazole Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique bicyclic aromatic nature imparts favorable physicochemical properties and versatile binding capabilities. When functionalized with a boronic acid moiety, the resulting molecule becomes a powerful and versatile building block in organic synthesis. This guide provides an in-depth technical overview of 7-Methyl-1H-indazole-4-boronic acid, a key reagent for researchers and scientists. We will explore its chemical properties, discuss its synthesis and handling, and provide field-proven insights into its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development.

Core Chemical and Physical Properties

This compound is a solid organic compound valued for its role as a synthetic intermediate. While boronic acids are known for their propensity to dehydrate to form boroxines, they are typically stable under standard laboratory conditions when stored properly. For many synthetic applications, the more stable pinacol ester derivative, 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, is often preferred due to its enhanced stability and ease of handling.[1]

Below is a summary of the key identification and physical properties for both the boronic acid and its pinacol ester.

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₈H₉BN₂O₂C₁₄H₁₉BN₂O₂[2]
Molecular Weight 175.98 g/mol 258.13 g/mol [2]
CAS Number 1310404-46-61186334-60-0[2]
Appearance Typically an off-white to pale solid.Typically a white to off-white solid.
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.Soluble in a wide range of organic solvents including THF, Dioxane, DCM, and Ethyl Acetate.
Storage Conditions Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[3]Store in a well-sealed container in a cool, dry place.[3]

Spectroscopic Characterization: The Fingerprint of a Molecule

Structural elucidation and purity assessment are paramount in synthesis. While specific, publicly available spectra for this compound are not consistently reported, we can predict the expected signals based on its structure and data from analogous compounds. Vendor-supplied spectral data is often available upon request.[4]

Expected ¹H NMR (400 MHz, DMSO-d₆):

  • NH Proton: A broad singlet, typically downfield (>12 ppm), corresponding to the indazole N-H.

  • Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm) for the protons at the C5 and C6 positions of the indazole ring, showing ortho coupling.

  • CH Proton: A singlet for the proton at the C3 position (approx. 8.0-8.5 ppm).

  • Methyl Protons: A singlet around 2.5 ppm corresponding to the C7-methyl group.

  • B(OH)₂ Protons: A broad singlet, often exchangeable with D₂O, for the two hydroxyl groups on the boron atom.

Expected ¹³C NMR (100 MHz, DMSO-d₆):

  • Aromatic Carbons: Signals in the range of 110-140 ppm for the carbons of the indazole ring. The carbon attached to the boron atom (C4) would appear as a broad signal or may not be observed due to quadrupolar relaxation.

  • Methyl Carbon: A signal in the aliphatic region (approx. 15-20 ppm).

Synthesis and Handling

The synthesis of aryl boronic acids and their esters is a well-established field. A common and effective method for preparing the pinacol ester of this compound involves a palladium-catalyzed borylation of a corresponding aryl halide, such as 4-bromo-7-methyl-1H-indazole.

Workflow for Synthesis of the Pinacol Ester

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Start 4-Bromo-7-methyl-1H-indazole Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Start->Reagents Combine in reaction vessel Solvent Anhydrous Solvent (e.g., Dioxane or Toluene) Reagents->Solvent Suspend Reaction Heat under Inert Atmosphere (e.g., 80-100 °C, 12-24h) Solvent->Reaction Workup Cool, Filter Pd catalyst Solvent Evaporation Reaction->Workup Purify Silica Gel Chromatography or Recrystallization Workup->Purify Product 7-Methyl-1H-indazole- 4-boronic acid pinacol ester Purify->Product caption Fig 1. Synthesis Workflow

Caption: Fig 1. General workflow for the synthesis of an indazole pinacol boronate.

Representative Protocol: Synthesis of 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

This protocol is adapted from established procedures for the Miyaura borylation of aryl halides.

  • Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromo-7-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.) and anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure pinacol ester.

Safety and Handling

As with many boronic acid derivatives, this compound and its pinacol ester are classified as irritants.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

  • Precautions: Handle in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[8][9] The reaction couples the boronic acid (or its ester) with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

The Catalytic Cycle

The mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (R¹-Pd(II)L₂-X) Pd0->OxAdd R¹-X (Aryl Halide) Transmetal Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OxAdd->Transmetal [R²B(OH)₃]⁻ (Activated Boronic Acid) Transmetal->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Transmetal->Product BoronicAcid R²-B(OH)₂ Activated [R²B(OH)₃]⁻ BoronicAcid->Activated + OH⁻ Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Activated caption Fig 2. The Suzuki-Miyaura Catalytic Cycle

Caption: Fig 2. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound pinacol ester with 4-Bromoanisole

This representative protocol is based on standard conditions for coupling heteroaryl boronates with aryl bromides.[8]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound pinacol ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.), followed by a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 90-110 °C for 2-6 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for completion via TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to obtain the desired biaryl product, 4-(4-methoxyphenyl)-7-methyl-1H-indazole.

Conclusion and Future Outlook

This compound and its pinacol ester derivative are high-value chemical tools for drug discovery and organic synthesis. Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures, particularly the biaryl motifs that are central to many pharmacologically active compounds.[10] Understanding the properties, synthesis, and reaction protocols detailed in this guide enables researchers to effectively leverage this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics. As the demand for novel, structurally diverse small molecules continues to grow, the strategic application of building blocks like this compound will remain a critical component of successful research endeavors.

References

An In-depth Technical Guide to 7-Methyl-1H-indazole-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

CAS Number: 1310404-46-6

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-4-boronic acid, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and critical applications, with a focus on its role in the development of kinase inhibitors.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic aromatic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional arrangements that can effectively target various biological macromolecules. Within this class, this compound has emerged as a particularly valuable reagent. The strategic placement of the methyl and boronic acid groups facilitates specific molecular interactions and provides a versatile handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Boronic acids, in general, are appreciated in drug discovery for their stability, low toxicity, and versatile reactivity.[1][2] The boronic acid moiety is a key functional group for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction is instrumental in the synthesis of complex organic molecules, including many kinase inhibitors.[4]

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 1310404-46-6[5]
Molecular Formula C8H9BN2O2[5]
Molecular Weight 175.98 g/mol [5]
Appearance Typically an off-white to white solidGeneral Knowledge
Purity Commercially available with ≥95% purityGeneral Knowledge

Synthesis of this compound: A Step-by-Step Protocol

Conceptual Synthetic Workflow:

The synthesis logically proceeds through the formation of a suitable indazole precursor, followed by the introduction of the boronic acid group.

Synthesis_Workflow A Substituted Toluene B Halogenated Indazole Precursor A->B Indazole Formation C Lithiation B->C n-BuLi or t-BuLi D Borylation C->D Trialkyl borate E This compound D->E Acidic Workup

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

Step 1: Synthesis of 4-Bromo-7-methyl-1H-indazole

This intermediate is a key precursor. Its synthesis can be achieved from commercially available 2-bromo-3-methylaniline through diazotization followed by cyclization.

Step 2: Borylation to form this compound

  • Materials: 4-Bromo-7-methyl-1H-indazole, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes, Triisopropyl borate, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 4-Bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

    • Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

    • To the resulting solution, add Triisopropyl borate (1.2 eq) dropwise at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

    • Quench the reaction by the slow addition of 1M HCl at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical as organolithium reagents are highly reactive with oxygen and moisture.

  • Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are performed at low temperatures to minimize side reactions and ensure regioselectivity.

  • Triisopropyl borate: This electrophilic boron source is commonly used for the synthesis of boronic acids from organolithium or Grignard reagents.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate to the desired boronic acid.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The indazole core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

The Suzuki-Miyaura Coupling Reaction:

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction allows for the formation of a C-C bond between the indazole core and various aryl or heteroaryl halides. This versatility enables the rapid synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki_Coupling_Workflow A This compound C Palladium Catalyst & Base A->C B Aryl/Heteroaryl Halide B->C D Coupled Product (e.g., Kinase Inhibitor Scaffold) C->D Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Case Study: Synthesis of PKMyt1 Kinase Inhibitors

Recent patent literature discloses the use of indazole derivatives in the synthesis of inhibitors for PKMyt1, a protein kinase involved in cell cycle regulation.[7] While the patent may not explicitly detail the use of this compound, it highlights the general strategy of using substituted indazole boronic acids to construct such inhibitors. The 7-methyl group can provide beneficial steric and electronic properties that enhance binding affinity and selectivity for the target kinase.

General Protocol for Suzuki-Miyaura Coupling with an Indazole Boronic Acid:

  • Materials: this compound (1.0 eq), Aryl or Heteroaryl halide (1.2 eq), Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), Base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq), Solvent (e.g., Dioxane/Water, DMF, or Toluene).

  • Procedure:

    • To a reaction vessel, add the this compound, the aryl/heteroaryl halide, and the base.

    • Add the solvent system.

    • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be used, and the choice often depends on the specific substrates. Catalysts with bulky phosphine ligands are often effective for cross-coupling reactions.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction yield and rate.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in modern drug discovery. Its utility in the synthesis of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists. The ability to readily introduce the 7-methyl-1H-indazol-4-yl moiety into potential drug candidates allows for the fine-tuning of their pharmacological properties, leading to the development of more potent and selective therapeutics, especially in the area of kinase inhibitors. As our understanding of disease pathways continues to grow, the demand for novel and diverse small molecules will undoubtedly increase, further solidifying the importance of key intermediates like this compound in the future of medicine.

References

An In-Depth Technical Guide to 7-Methyl-1H-indazole-4-boronic Acid: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its unique physicochemical properties and its ability to form critical interactions with a wide array of biological targets.[1] Among its many derivatives, 7-Methyl-1H-indazole-4-boronic acid and its congeners have garnered significant attention as versatile synthetic intermediates. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and strategic applications of this compound, with a particular focus on its role in the construction of complex bioactive molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for leveraging this powerful chemical tool.

Introduction: The Strategic Importance of the 7-Methyl-1H-indazole Moiety

The indazole nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, offers a rigid and synthetically tractable framework for drug design.[1] The strategic placement of a methyl group at the 7-position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by occupying specific hydrophobic pockets within target proteins, thereby enhancing potency and selectivity.[1] The introduction of a boronic acid functionality at the 4-position transforms the 7-methyl-1H-indazole core into a potent building block for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient assembly of complex molecular architectures from readily available components.[3]

Molecular Structure and Physicochemical Properties

This compound is an organoboron compound characterized by the presence of a boronic acid group (-B(OH)₂) attached to the C4 position of the 7-methyl-1H-indazole core. Boronic acids are known for their unique electronic and geometric properties, acting as mild Lewis acids.[4] They are often utilized in their more stable pinacol ester form, 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, which offers improved handling and stability while readily participating in cross-coupling reactions.[5]

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[6]
Molecular Weight 175.98 g/mol [6]
Appearance White to light yellow powder[6]
Storage 0-8 °C, inert atmosphere[6]

Note: Data for the boronic acid is presented. The pinacol ester has a molecular formula of C₁₄H₁₉BN₂O₂ and a molecular weight of 258.12 g/mol .

Synthesis of this compound and its Pinacol Ester

The synthesis of this compound typically proceeds through a multi-step sequence, starting from a readily available precursor. A common and logical synthetic strategy involves the preparation of a halogenated indazole intermediate, which is then converted to the boronic acid or its ester.

Synthesis of the Key Intermediate: 4-Bromo-7-methyl-1H-indazole

The synthesis of the crucial 4-bromo-7-methyl-1H-indazole intermediate can be achieved through various routes. One plausible approach, adapted from known indazole syntheses, starts with the appropriate substituted aniline. For instance, a process analogous to the synthesis of other substituted indazoles would involve the diazotization of a 2-bromo-6-methylaniline derivative followed by an intramolecular cyclization.[7]

A general workflow for such a transformation is depicted below:

G cluster_0 Synthesis of 4-Bromo-7-methyl-1H-indazole 2-Bromo-6-methylaniline_derivative 2-Bromo-6-methylaniline derivative Diazonium_salt In situ Diazonium Salt Formation 2-Bromo-6-methylaniline_derivative->Diazonium_salt NaNO₂, Acid Cyclization Intramolecular Cyclization Diazonium_salt->Cyclization Base or Thermal 4-Bromo-7-methyl-1H-indazole 4-Bromo-7-methyl-1H-indazole Cyclization->4-Bromo-7-methyl-1H-indazole

General workflow for the synthesis of 4-bromo-7-methyl-1H-indazole.
Conversion to this compound Pinacol Ester via Miyaura Borylation

With the 4-bromo-7-methyl-1H-indazole in hand, the next step is the introduction of the boronic ester functionality. The Miyaura borylation is a robust and widely used palladium-catalyzed reaction for this purpose.[5] This reaction involves the coupling of the aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

G cluster_1 Miyaura Borylation 4-Bromo-7-methyl-1H-indazole 4-Bromo-7-methyl-1H-indazole Reaction_Mixture Reaction Mixture 4-Bromo-7-methyl-1H-indazole->Reaction_Mixture B₂pin₂, Pd Catalyst, Base, Solvent Purification Work-up and Purification Reaction_Mixture->Purification Final_Product This compound pinacol ester Purification->Final_Product

Workflow for the Miyaura borylation to form the pinacol ester.

A typical protocol for the Miyaura borylation of a halo-indazole involves the use of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate (KOAc) in a solvent like dioxane or DMF.[5]

Hydrolysis to the Boronic Acid

The pinacol ester can be hydrolyzed to the corresponding boronic acid if required, typically under acidic conditions. However, for many applications, particularly Suzuki-Miyaura cross-coupling, the more stable pinacol ester is often used directly.[3]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of complex molecules with a wide range of biological activities. Its primary application lies in the construction of biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction.

Kinase Inhibitors

A significant number of kinase inhibitors feature the indazole core, which can act as an ATP surrogate, effectively competing for the ATP-binding site of the kinase.[1] The 7-methyl group can provide additional potency and selectivity by interacting with hydrophobic regions of the kinase domain.[1] The ability to use this compound to couple with various aryl and heteroaryl halides allows for the rapid generation of libraries of potential kinase inhibitors for screening and optimization.

References

A Technical Guide to the Physical and Chemical Stability of 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

7-Methyl-1H-indazole-4-boronic acid is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly through Suzuki-Miyaura cross-coupling reactions.[1] The boronic acid functional group, while versatile, introduces inherent stability challenges that must be thoroughly understood and characterized to ensure the quality, safety, and efficacy of any resulting drug substance. This guide provides a comprehensive overview of the physical and chemical stability of this compound, offering both foundational principles and actionable experimental protocols for its assessment. Our focus is on providing researchers, scientists, and drug development professionals with the insights necessary to anticipate and mitigate stability-related issues throughout the development lifecycle.

I. Fundamental Stability Considerations for Aryl Boronic Acids

The stability of an aryl boronic acid such as this compound is not an intrinsic, immutable property but rather a function of its environment. Several key factors can influence its degradation, and understanding these is paramount to designing robust handling, storage, and formulation strategies.

The Dual Nature of Boronic Acid Stability: Solid-State vs. Solution

It is crucial to distinguish between the stability of this compound in its solid form and its behavior in solution.

  • Solid-State Stability: In the solid state, the primary concerns are susceptibility to moisture, temperature, and light. Boronic acids are known to be prone to dehydration, which can lead to the formation of cyclic anhydrides, known as boroxines.[2] While this process is often reversible upon exposure to water, it can impact the material's physical properties and assay values. Long-term storage recommendations typically include refrigeration and protection from moisture, often under an inert atmosphere like nitrogen to prevent oxidation.[3]

  • Solution Stability: In solution, the stability of this compound is significantly more complex and is influenced by pH, solvent composition, temperature, and the presence of oxidizing agents.[4] Common degradation pathways in solution include protodeboronation and oxidation.

Key Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.

  • Protodeboronation: This is a common degradation pathway for aryl boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding the corresponding arene (in this case, 7-methyl-1H-indazole) and boric acid.[4] This reaction can be catalyzed by both acidic and basic conditions. The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the aryl group.[4][5]

  • Oxidation: The boron atom in boronic acids is susceptible to oxidation, particularly by reactive oxygen species (ROS).[6][7] This can lead to the formation of the corresponding phenol (7-methyl-1H-indazol-4-ol) and boric acid.[8] The rate of oxidation can be influenced by the presence of metal ions and exposure to light. Storing solutions under an inert atmosphere and in the dark can help to minimize oxidative degradation.[3]

  • Boroxine Formation: In non-aqueous or low-water content solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides called boroxines.[2] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the boronic acid.

Below is a diagram illustrating the major degradation pathways for an aryl boronic acid.

DegradationPathways Aryl_BA This compound Arene 7-Methyl-1H-indazole Aryl_BA->Arene Protodeboronation (H₂O, H⁺/OH⁻) Phenol 7-Methyl-1H-indazol-4-ol Aryl_BA->Phenol Oxidation ([O]) Boroxine Boroxine (Trimer) Aryl_BA->Boroxine Dehydration (-H₂O) HPLC_Method_Dev cluster_0 Method Development cluster_1 Method Validation Start Start Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (pH, Organic Solvent) Column_Selection->Mobile_Phase Detection Detector Wavelength (UV λmax) Mobile_Phase->Detection Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Detection->Forced_Deg Peak_Purity Peak Purity Assessment Forced_Deg->Peak_Purity Resolution Resolution of Degradants Peak_Purity->Resolution Validation Full Method Validation (ICH Guidelines) Resolution->Validation

References

The Strategic Application of 7-Methyl-1H-indazole-4-boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus has solidified its position as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of clinically relevant molecules, particularly within oncology.[1][2] This technical guide delves into the specific utility and strategic application of a key derivative, 7-Methyl-1H-indazole-4-boronic acid , a versatile building block for the synthesis of next-generation therapeutic agents. We will explore the rationale behind its design, its pivotal role in constructing potent kinase inhibitors, and provide detailed, field-proven experimental protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool to accelerate their discovery programs.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, offers a unique combination of features that make it exceptionally valuable in drug design.[3][4] It serves as an excellent bioisostere for endogenous structures like purines, enabling it to form critical hydrogen bond interactions within the ATP-binding pocket of protein kinases.[5] Specifically, the indazole's N1-H acts as a hydrogen bond donor, while the N2 nitrogen can act as an acceptor, mimicking the interactions of the adenine base of ATP with the kinase hinge region.[5] This bioisosterism is a cornerstone of its success in developing potent and selective kinase inhibitors.[6][7]

Furthermore, indazole-containing compounds often exhibit favorable pharmacokinetic properties. Compared to simpler bioisosteres like phenols, indazoles tend to be more lipophilic and less susceptible to Phase I and II metabolism, potentially leading to improved oral bioavailability and metabolic stability.[5]

The "Magic Methyl" Advantage: Rationale for the 7-Methyl Group

The strategic placement of a methyl group on a drug scaffold can have a profound and often disproportionately positive impact on its properties, a phenomenon frequently referred to as the "magic methyl" effect in medicinal chemistry.[8] The introduction of the methyl group at the 7-position of the indazole ring in This compound is a deliberate design choice aimed at enhancing multiple molecular attributes:

  • Improved Metabolic Stability: The methyl group can act as a "metabolic shield," sterically hindering access by metabolizing enzymes like cytochrome P450s to nearby sites on the molecule that would otherwise be susceptible to oxidative metabolism.[9] This can lead to a longer half-life and improved in vivo exposure.

  • Enhanced Binding Affinity: The methyl group can engage in favorable van der Waals or hydrophobic interactions within a specific sub-pocket of the target protein, thereby increasing binding affinity and potency.[10] This can also contribute to improved selectivity if the sub-pocket is not conserved across related kinases.

  • Conformational Rigidity: The presence of the methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding.

Core Application: Synthesis of Potent Kinase Inhibitors

The primary and most powerful application of This compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][11] This reaction facilitates the formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, providing a robust and versatile method for assembling complex molecular architectures.

Case Study: Polo-like Kinase 4 (PLK4) Inhibitors

A prime example of the strategic use of the indazole scaffold is in the development of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a high-priority target in oncology.[12][13] Overexpression of PLK4 is implicated in tumorigenesis, making its inhibition a promising therapeutic strategy.[12]

The potent and selective PLK4 inhibitor, CFI-400945 , currently in clinical trials, features a complex indazole-derived core.[1][12][14] While the exact synthesis of CFI-400945 may involve a multi-step process, the core structure highlights the importance of substituted indazoles in achieving high potency and selectivity. The indazole moiety in CFI-400945 forms key hydrogen bonds with the hinge region of PLK4, specifically with residues Glu-90 and Cys-92, anchoring the inhibitor in the ATP-binding site.[6]

Signaling Pathway of PLK4 and Point of Inhibition

The following diagram illustrates the central role of PLK4 in centriole duplication and the mechanism of action for inhibitors like CFI-400945.

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Mother_Centriole Mother Centriole PLK4_recruitment PLK4 Recruitment & Activation Mother_Centriole->PLK4_recruitment Cell Cycle Progression STIL_recruitment STIL/SAS-6 Recruitment PLK4_recruitment->STIL_recruitment PLK4 Kinase Activity Procentriole Procentriole Formation STIL_recruitment->Procentriole Centrosome_Duplication Duplicated Centrosomes Procentriole->Centrosome_Duplication Mitosis Mitosis Centrosome_Duplication->Mitosis PLK4_Inhibitor PLK4 Inhibitor (e.g., CFI-400945) PLK4_Inhibitor->PLK4_recruitment Inhibits Autophosphorylation

Caption: Simplified PLK4 signaling pathway in centriole duplication and the point of therapeutic intervention.

Experimental Protocols: The Suzuki-Miyaura Coupling

The following is a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using This compound . This protocol should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents:
  • This compound

  • Aryl or heteroaryl halide (e.g., a bromopyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or DMF/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Step-by-Step Methodology:
  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane and water in a 4:1 ratio. The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave-assisted reactions, temperatures up to 120 °C for shorter durations (e.g., 30-60 minutes) can be employed.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Reagents: - this compound - Aryl Halide - Base - Pd Catalyst Inert 2. Create Inert Atmosphere (N₂/Ar) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat with Stirring (Conventional or Microwave) Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Extraction) Monitor->Workup Purify 7. Dry, Concentrate, & Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory potency of selected indazole-containing kinase inhibitors, demonstrating the effectiveness of this scaffold in achieving low nanomolar activity.

Compound/InhibitorTarget KinaseIC₅₀ / KᵢCell-Based Potency (GI₅₀)Reference
CFI-400945 PLK4Kᵢ = 0.26 nM, IC₅₀ = 2.8 nMPotent growth inhibition[2]
Aurora BIC₅₀ = 98 nM[2]
TrkAIC₅₀ = 6 nM[2]
Axitinib PLK4Kᵢ = 4.2 nM[15]
VEGFRPotent inhibitor[15]
Compound C05 (Indazole-based)PLK4IC₅₀ < 0.1 nMMCF-7: 0.979 µM[15]
Compound 28t (Indazole-based)PLK4IC₅₀ = 74 nMWeak cellular activity[15]

Emerging Applications: GPCR Allosteric Modulators

While the application of This compound is most established in the realm of kinase inhibitors, the unique properties of boronic acids open avenues for other therapeutic targets. Boronic acids have the ability to form reversible covalent bonds with serine residues in proteins.[16] This property is being explored in the design of allosteric modulators for G-protein coupled receptors (GPCRs).[16]

Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling. The development of boronic acid-containing probes has been instrumental in studying the conformational dynamics of GPCRs and identifying novel allosteric binding pockets.[16] While specific examples utilizing the 7-methyl-indazole scaffold are not yet widely reported, this represents a promising area for future research and application of this versatile building block.

Conclusion

This compound is a high-value, strategic building block in modern medicinal chemistry. Its indazole core provides a proven scaffold for potent kinase inhibition, while the 7-methyl group offers the potential for enhanced pharmacokinetic and pharmacodynamic properties. The boronic acid functionality enables robust and versatile synthesis of complex molecules through the Suzuki-Miyaura coupling. As the demand for novel, selective, and orally bioavailable kinase inhibitors continues to grow, the strategic application of well-designed building blocks like This compound will be paramount to the success of future drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The ability to functionalize this heterocyclic system with precision is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures from organoboronic acids and organic halides.[4] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 7-Methyl-1H-indazole-4-boronic acid, a key building block for accessing novel indazole-based compounds.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom of the organoboronic acid (R²-B(OH)₂) to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8] The choice of base is therefore critical and can significantly influence the reaction outcome.[9]

  • Reductive Elimination: In the final step, the two organic moieties (R¹ and R²) on the palladium(II) complex are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product (R¹-R²) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->PdII_halide

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (or its pinacol ester)

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - this compound - Aryl bromide - Base - Catalyst start->setup degas Degassing: - Evacuate and backfill with inert gas (3x) setup->degas solvent Add Degassed Solvents: - 1,4-Dioxane - Water degas->solvent reaction Reaction: - Heat to desired temperature (e.g., 80-100 °C) - Stir for specified time solvent->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Cool to room temperature - Quench with water - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, 0.05 equivalents) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvents to the reaction mixture. A common solvent system is a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table outlines key parameters for optimization and common troubleshooting strategies.

ParameterRecommended Starting ConditionsOptimization and Troubleshooting Strategies
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)If the reaction is sluggish, consider other catalysts such as Pd(PPh₃)₄ or more active pre-catalysts with bulky phosphine ligands.[7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)The choice of base is crucial. Weaker bases may be insufficient, while stronger bases can cause side reactions. K₃PO₄ is also a common and effective base.[7]
Solvent 1,4-Dioxane/Water (4:1)Other solvent systems such as toluene/water or DMF/water can be explored. Ensure solvents are properly degassed to prevent catalyst deactivation.
Temperature 80-100 °CLower temperatures may be possible with more active catalysts. If decomposition is observed, a lower temperature should be trialed.
Boronic Acid Stability Use fresh or properly stored boronic acidN-heterocyclic boronic acids can be prone to decomposition.[1][10] If protodeboronation is an issue, consider using the more stable pinacol ester derivative or MIDA boronate.[10][11][12]

Safety Considerations

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound pinacol ester is listed as corrosive and an irritant.[11] Handle with care and avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling is a robust and highly valuable transformation in modern organic synthesis. The protocol and guidelines presented in this application note provide a solid foundation for the successful coupling of this compound, enabling the synthesis of novel indazole-containing molecules for drug discovery and development. Careful consideration of the reaction parameters and a systematic approach to optimization will ensure high yields and purity of the desired products.

References

Application Notes & Protocols: Strategic Use of 7-Methyl-1H-indazole-4-boronic Acid for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology. Their role as central nodes in cellular signaling pathways means that their dysregulation is a hallmark of many cancers.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and within this field, certain molecular scaffolds have emerged as "privileged structures" due to their recurring success. The indazole ring is a prominent example of such a scaffold, widely employed in the design of potent kinase inhibitors.[2][3][4][5]

The power of the indazole moiety lies in its unique electronic and structural properties. It can act as a bioisostere for native structures like indoles or phenols and possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), enabling critical interactions within the ATP-binding pocket of kinases, often with the hinge region that anchors the inhibitor.[6] This versatility has led to the development of inhibitors targeting a wide array of kinases, including RAF, Aurora, and VEGFR.[4][5][7]

This guide focuses on a specific, highly valuable building block: 7-Methyl-1H-indazole-4-boronic acid . The strategic placement of the methyl group and the boronic acid handle makes this reagent a powerful tool for medicinal chemists. The boronic acid at the C4 position provides a versatile point of attachment for constructing biaryl systems via the robust and reliable Suzuki-Miyaura cross-coupling reaction, allowing chemists to systematically explore the kinase active site to optimize potency and selectivity.[8][9][10]

The Scientific Rationale: Why this compound?

The choice of a synthetic building block is never arbitrary; it is a decision rooted in optimizing the structure-activity relationship (SAR). The specific substitution pattern of this compound offers several distinct advantages:

  • Core Hinge Binding: The 1H-indazole core is perfectly suited to form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, a foundational interaction for many ATP-competitive inhibitors.[6]

  • Vectorial Exploration at C4: The boronic acid at the 4-position directs synthetic diversification towards a key region of the ATP-binding site. Coupling various aryl and heteroaryl partners at this position allows for the exploration of hydrophobic pockets and the formation of additional interactions to enhance affinity and selectivity.[10]

  • Modulation via the C7-Methyl Group: The methyl group at the 7-position is not merely a passive substituent. It can serve multiple roles:

    • Steric Influence: It can subtly alter the orientation of the indazole ring within the binding pocket, fine-tuning the geometry of key interactions.

    • Hydrophobic Interactions: It can engage with nearby hydrophobic residues, contributing favorably to the overall binding affinity.[5]

    • Metabolic Blocking: It can block a potential site of metabolic oxidation, improving the pharmacokinetic profile of the final compound.

This combination of a robust hinge-binding element with two distinct points for SAR modulation makes this reagent a cornerstone for building sophisticated kinase inhibitor libraries.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, prized for its functional group tolerance, mild reaction conditions, and the stability of the boronic acid reagents.[12][13]

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or heteroaryl halide).

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center. This step requires a base to activate the boronic acid.[11][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination center Boronate Ar'-B(OR)₃⁻ Boronate->ArPdX Base (e.g., K₂CO₃) center->center Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a 4-(Heteroaryl)-7-methyl-1H-indazole Scaffold

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide. This procedure should be optimized for specific substrates.

Reaction Scheme:

reaction_scheme sub1 This compound plus1 + react_arrow Pd Catalyst, Base Dioxane/H₂O, Heat sub2 Heteroaryl-Br prod 4-(Heteroaryl)-7-methyl-1H-indazole react_arrow->prod

Caption: General scheme for Suzuki-Miyaura coupling.

Reagent & Materials Table
Reagent/MaterialM.W.Amount (mmol)EquivalentsMass/Volume
This compound175.991.01.0176 mg
Heteroaryl Bromide-1.11.1Varies
Potassium Carbonate (K₂CO₃), anhydrous138.213.03.0415 mg
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.740.050.0537 mg
1,4-Dioxane, anhydrous88.11--8 mL
Water, degassed18.02--2 mL
Oven-dried Schlenk flask with stir bar-1--
Nitrogen or Argon gas supply----
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (176 mg, 1.0 mmol), the heteroaryl bromide (1.1 mmol, 1.1 equiv.), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.[15]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by bubbling with an inert gas for at least 20 minutes.[1][15]

  • Degassing: Bubble argon or nitrogen gently through the stirred reaction mixture for another 15 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (37 mg, 0.05 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 8-12 hours).[8]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.[8]

    • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-(heteroaryl)-7-methyl-1H-indazole product.[1]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Field-Proven Insights & Troubleshooting

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to successful synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Protodeboronation • Excess water or protic impurities in the solvent.• High reaction temperature or prolonged reaction time.[1]• Use anhydrous solvents and minimize water content where possible.• Lower the reaction temperature if the reaction proceeds efficiently.• Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling • Presence of oxygen, leading to oxidative coupling of the boronic acid.• Inefficient transmetalation compared to the homocoupling pathway.[15]• Ensure rigorous and thorough degassing of solvents and the reaction mixture.[15]• Maintain a positive pressure of inert gas throughout the reaction.• Screen alternative ligands or catalyst systems that may favor the desired cross-coupling.
Low Yield / No Reaction • Inactive catalyst (degraded by oxygen).• Inappropriate choice of base, solvent, or temperature for the specific substrates.• Sterically hindered or electronically deactivated coupling partner.• Use a fresh, high-quality catalyst.• Perform a small-scale screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and catalysts (e.g., Pd(PPh₃)₄).[16][17]• Increase the reaction temperature or switch to a higher-boiling solvent like toluene.

Application Case Study: Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. Mutations in components of this pathway, particularly the B-RAF kinase, are a major driver in many cancers, including melanoma. Inhibitors that target the mutated B-RAF V600E oncoprotein, such as Vemurafenib, have shown significant clinical success.[18][19]

The synthesis of such inhibitors often relies on a key C-C bond formation to link a core scaffold to a recognition element. Using this compound allows for the construction of novel B-RAF inhibitors where the indazole moiety can serve as the hinge-binding element.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole-Based Inhibitor Inhibitor->BRAF Inhibition

Caption: Simplified RAS-RAF-MEK-ERK pathway and the point of B-RAF inhibition.

Representative Indazole-Based Kinase Inhibitors

The indazole scaffold is a component of numerous kinase inhibitors, some of which are approved drugs or in clinical development.

Compound NamePrimary Kinase Target(s)Reported IC₅₀
AxitinibVEGFR1, VEGFR2, VEGFR30.1-0.2 nM
PazopanibVEGFR, PDGFR, c-Kit10-84 nM
NiraparibPARP1, PARP23.8, 2.1 nM
Compound 10d (Ref. 9)CRAF38.6 nM
Compound 17 (Ref. 12)Aurora A/B14 nM / 20 nM

Note: Data compiled from public sources for illustrative purposes.[4][5][7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rationally design and efficiently synthesize novel kinase inhibitors. Its well-defined structure provides a reliable anchor for hinge binding while offering two distinct vectors for modification to achieve high potency and selectivity. The robust and versatile Suzuki-Miyaura coupling serves as the primary conduit for its application, enabling the rapid generation of diverse compound libraries. By understanding the principles behind its use and mastering the associated protocols, researchers can significantly accelerate their drug discovery programs aimed at developing the next generation of targeted therapies.

References

Application Notes & Protocols: Strategic Functionalization of the Indazole Core Utilizing 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold that can engage with various biological targets through a range of intermolecular interactions. Consequently, indazole derivatives have found applications as potent agents in oncology, anti-inflammatory therapies, and treatments for neurodegenerative diseases.[2][3][4]

The strategic functionalization of the indazole core is a critical endeavor in the hit-to-lead and lead optimization phases of drug discovery. By systematically modifying the core, researchers can fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Among the array of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[4][5] This application note provides a detailed guide to leveraging 7-Methyl-1H-indazole-4-boronic acid, a key building block, for the efficient C-C bond formation at the C4-position of the indazole ring, thereby enabling the synthesis of novel and diverse chemical entities.

Featured Reagent: this compound

This compound is a specialized reagent designed for the straightforward introduction of the 7-methyl-1H-indazol-4-yl moiety onto a variety of molecular scaffolds. The presence of the boronic acid group at the C4-position makes it an ideal coupling partner in Suzuki-Miyaura reactions, while the methyl group at the C7-position can provide beneficial steric and electronic effects, potentially improving metabolic stability or target engagement.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉BN₂O₂
Molecular Weight 175.98 g/mol
CAS Number 1801431-29-0
Appearance Off-white to light yellow solid
Purity ≥97%[6]
SMILES B(C1=C2C=NNC2=C(C=C1)C)(O)O[6]

Data sourced from commercial suppliers.[6][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, typically between an organoboron compound (like our featured boronic acid) and an organohalide or triflate.[4] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R¹-Pd(II)L_n-R² transmetalation->pd_coupled xb XB(OH)₂ transmetalation->xb reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2b R²B(OH)₂ + Base r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Equipment
  • This compound

  • Aryl bromide (or other suitable halide/triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the chosen base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C) for the required time (6-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized indazole product.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Cooldown & Dilute react->workup extract 6. Liquid-Liquid Extraction workup->extract dry 7. Wash & Dry Organic Layer extract->dry purify 8. Concentrate & Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Causality and Optimization in Protocol Design

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. Understanding the role of each component is key to troubleshooting and optimizing the reaction for a specific substrate.

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, more challenging couplings may benefit from specialized ligands. For instance, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the oxidative addition and reductive elimination steps, leading to higher yields, especially with less reactive aryl chlorides.[10] Ferrocene-based palladium complexes have also shown excellent catalytic activity in the functionalization of indazoles.[3][11]

  • The Role of the Base: The base is not merely a spectator; it is essential for the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and selectivity. For instance, K₃PO₄ is often effective in couplings involving sterically hindered substrates.[10]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is frequently employed. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst. The choice of solvent can impact the reaction temperature and the solubility of the reaction components.

Applications in Drug Discovery: Building Novel Therapeutics

The functionalization of the indazole core at the C4-position with this compound opens avenues to a vast chemical space. This strategic modification can be employed to synthesize novel compounds with potential therapeutic applications. Indazole-based compounds have been investigated as inhibitors of various protein kinases, which are critical targets in oncology.[1][4] The introduction of new aryl or heteroaryl groups at the C4-position can lead to enhanced binding affinity and selectivity for the target kinase.

Table 2: Examples of Indazole-Based Drug Candidates and Their Targets

CompoundTherapeutic AreaBiological Target
PazopanibOncologyVEGFR, PDGFR, c-Kit
NiraparibOncologyPARP inhibitor
EntrectinibOncologyTRK, ROS1, ALK
LinifanibOncologyVEGFR, PDGFR

This table showcases examples of approved drugs containing the indazole scaffold to highlight its importance.[1]

Conclusion

This compound is a valuable and versatile building block for the functionalization of the indazole core. Through the robust and reliable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently synthesize diverse libraries of novel indazole derivatives. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and chemical research to explore new chemical space and accelerate the development of next-generation therapeutics.

References

Application Note: A Comprehensive Guide to the Synthesis of 7-Methyl-1H-indazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation of 7-Methyl-1H-indazole-4-boronic acid pinacol ester, a critical building block in contemporary medicinal chemistry and drug development. The indazole motif is a privileged scaffold found in numerous pharmacologically active compounds, and its functionalization via boronic esters enables versatile carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling reactions[1][2]. We present a robust and efficient method centered on the direct C-H activation and borylation of 7-Methyl-1H-indazole. This guide offers a step-by-step experimental protocol, mechanistic insights, characterization data, and field-proven troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

The synthesis of functionalized heterocyclic compounds is a cornerstone of pharmaceutical research. This compound pinacol ester serves as a key intermediate, allowing for the late-stage introduction of aryl and heteroaryl moieties into the indazole core[2][3]. While traditional methods often rely on the borylation of pre-functionalized halo-indazoles, modern approaches favor transition-metal-catalyzed C-H activation for its superior atom economy and step efficiency[4][5].

This guide focuses on an Iridium-catalyzed C-H borylation strategy. This method offers high regioselectivity for the C4 position of the indazole ring system, proceeding under relatively mild conditions[6][7]. The catalytic cycle, shown below, typically involves an Iridium(I) precatalyst that, in the presence of a ligand and a boron source like bis(pinacolato)diboron (B₂pin₂), forms an active Iridium(III) species. This species then coordinates to the substrate and facilitates the cleavage of a C-H bond, followed by reductive elimination to yield the desired boronic ester and regenerate the catalyst.

G cluster_cycle Simplified Catalytic Cycle Ir_I [Ir(I)] Catalyst Active_Ir_III Active [Ir(III)]-Bpin Species Ir_I->Active_Ir_III + B₂pin₂ Coord_Complex Substrate Coordination (Indazole-[Ir]) Active_Ir_III->Coord_Complex + Substrate (7-Me-Indazole) CH_Activation C-H Activation (Oxidative Addition) Coord_Complex->CH_Activation CH_Activation->Ir_I Reductive Elimination - Product - HBpin Product_out 7-Methyl-1H-indazole- 4-boronic acid pinacol ester CH_Activation->Product_out Substrate_in 7-Methyl-1H-indazole B2pin2_in B₂pin₂

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
7-Methyl-1H-indazole>98%Sigma-AldrichEnsure dryness before use.
Bis(pinacolato)diboron (B₂pin₂)>98%Combi-BlocksHandle under an inert atmosphere.
[Ir(OMe)(cod)]₂ (Iridium precatalyst)>97%Strem ChemicalsAir and moisture sensitive. Store and handle in a glovebox.
3,4,7,8-Tetramethyl-1,10-phenanthroline>98%Sigma-AldrichLigand for the catalyst.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ChemicalFor work-up and chromatography.
HexanesACS GradeFisher ChemicalFor chromatography.
Boric Acid (H₃BO₃)Reagent GradeJ.T. BakerFor preparation of treated silica gel.
Silica Gel60 Å, 230-400 meshSorbent Tech.For flash chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying organic layers.

Equipment: Schlenk line or glovebox, magnetic stir plates, round-bottom flasks, reflux condenser, glass syringes, cannulas, rotary evaporator, flash chromatography setup.

Synthesis Protocol: Ir-Catalyzed Borylation

This protocol is adapted from established methods for C-H borylation of heterocyclic compounds.[6][7][8]

  • Reaction Setup: In a glovebox or under a strong flow of argon, add 7-Methyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 60-80 °C with vigorous stirring. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The starting material and product can be visualized under UV light (254 nm).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.

Purification Protocol: Boric Acid-Treated Silica Gel Chromatography

Rationale: Pinacol boronic esters are susceptible to hydrolysis on standard silica gel and can exhibit strong, irreversible binding to the Lewis acidic silica surface, leading to low recovery[9][10]. Impregnating the silica gel with boric acid neutralizes active silanol groups, significantly improving the elution and recovery of the desired product[9][11].

Preparation of Boric Acid-Treated Silica Gel: [9]

  • Prepare a 5% w/v solution of boric acid in ethanol.

  • Create a slurry by adding silica gel to the boric acid solution.

  • Gently agitate the slurry for 1 hour.

  • Remove the solvent by filtration, wash the treated silica gel with fresh ethanol, and dry thoroughly in a vacuum oven at 60 °C for 2-3 hours.

Chromatography Procedure:

  • Pack a column with the prepared boric acid-treated silica gel using a hexanes/ethyl acetate mixture as the eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20-30% EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound pinacol ester as a white to off-white solid.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0 (s, 1H, indazole CH), ~7.3-7.5 (m, 2H, Ar-H), ~4.1 (s, 3H, N-CH₃ if N1-methylated), ~2.6 (s, 3H, Ar-CH₃), 1.35 (s, 12H, pinacol CH₃). Note: If the product is the 1H-indazole, an N-H proton will be observed at δ > 10 ppm.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): Aromatic carbons (110-145), N-CH₃ (~35), Ar-CH₃ (~17), Pinacol quaternary carbons (~84), Pinacol methyl carbons (~25). The carbon attached to boron is often broad or not observed.
¹¹B NMR (CDCl₃, 128 MHz)δ (ppm): ~30-34 (broad singlet), characteristic for a tetracoordinate boronic ester[12].
HRMS (ESI+) Calculated m/z for C₁₄H₁₉BN₂O₂ [M+H]⁺. The observed mass should be within ± 5 ppm of the calculated value.

Note: The provided NMR data for a similar compound, 1-Methyl-1H-indazole-4-boronic acid pinacol ester, serves as a useful reference.[13]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; poor quality of anhydrous solvent; insufficient temperature.Ensure the iridium catalyst is handled under strict inert conditions. Use freshly purified solvent. Screen reaction temperatures (e.g., 60 °C, 80 °C, 100 °C).
Formation of Byproducts Over-borylation or side reactions.Use the specified stoichiometry (1.2 equiv of B₂pin₂). Ensure slow and uniform heating.
Low Yield After Column Product decomposition/adsorption on silica gel.Strictly use the boric acid-treated silica gel protocol[9][10][11]. Alternatively, consider purification on neutral alumina or crystallization if the product is sufficiently crystalline[14].
Product Hydrolysis Presence of water during work-up or chromatography.Ensure all work-up steps are performed with dry solvents. Minimize the duration of chromatography. The pinacol ester is more stable than the corresponding boronic acid but not immune to hydrolysis.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended) must be worn at all times[15].

  • Reagent Handling:

    • Organoboron Compounds: Boron compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes[16][17]. Handle bis(pinacolato)diboron in an inert atmosphere as it can slowly degrade with moisture.

    • Iridium Catalyst: Transition metal catalysts can be toxic. Avoid ingestion and skin contact. Handle in a glovebox or under inert gas.

    • Solvents: Anhydrous THF can form explosive peroxides. Use from a fresh source and do not distill to dryness.

  • Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in accordance with local environmental regulations. Quench any reactive materials before disposal.

Overall Experimental Workflow

Caption: High-level workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: The Critical Role of Bases in Suzuki Reactions with 7-Methyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is integral to the synthesis of a vast array of valuable compounds, from pharmaceuticals to advanced materials.[2][3] A critical, yet often nuanced, component of this reaction is the choice of base. The base is not merely a passive reagent but an active participant that governs the reaction's success, influencing yield, rate, and selectivity.[4][5][6] This is particularly true when employing heteroaromatic substrates such as 7-Methyl-1H-indazole-4-boronic acid, a building block of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in biologically active molecules.[7][8]

This document provides an in-depth technical guide on the role of bases in Suzuki reactions involving this compound. We will delve into the mechanistic underpinnings of the base's function, provide a comparative analysis of commonly used bases, and present detailed protocols for optimizing reaction conditions.

The Mechanistic Imperative of the Base in the Suzuki Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9][10] The base plays a pivotal role primarily in the transmetalation step, a process that would otherwise be energetically unfavorable.[1][11]

There are three primary functions of the base in the Suzuki reaction:

  • Activation of the Boronic Acid: The most crucial role of the base is to activate the boronic acid.[2][11] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[4][5] This "ate" complex possesses a higher electron density on the boron-bound carbon, which significantly facilitates the transfer of the organic group from the boron atom to the palladium center during transmetalation.[4][5][11]

  • Formation of the Palladium(II) Hydroxide/Alkoxide Complex: The base can also react with the palladium(II) halide complex, formed after oxidative addition, to generate a more reactive palladium(II) hydroxide or alkoxide species.[1] This intermediate is more susceptible to reaction with the boronic acid.

  • Facilitating Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step, where the coupled product is released from the palladium center, regenerating the active Pd(0) catalyst.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the key stages of the Suzuki-Miyaura catalytic cycle and highlights the critical intervention of the base.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boronic Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Base_Activation Base (e.g., OH⁻) PdII->Base_Activation Metathesis Transmetalation Transmetalation Base_Activation->Transmetalation [R¹-Pd(II)L_n-OH] PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 Boronate R²-B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate Activation Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Selecting the Optimal Base: A Comparative Analysis

The choice of base is highly dependent on the specific substrates, catalyst system, and solvent employed. For Suzuki reactions with this compound, careful consideration of the base's properties is crucial for achieving high yields and minimizing side reactions.

BaseStrengthSolubilityCommon Applications & Considerations
Sodium Carbonate (Na₂CO₃) ModerateGood in aqueous mixturesA widely used, cost-effective, and reliable base for a broad range of Suzuki couplings.[12][13] Often a good starting point for optimization.
Potassium Carbonate (K₂CO₃) ModerateGood in aqueous mixturesSimilar to Na₂CO₃, often used interchangeably.[7][14] Can sometimes offer slight advantages in yield depending on the substrate.
Cesium Carbonate (Cs₂CO₃) StrongerHigh in many organic solventsOften employed for more challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[15] Its higher solubility can be advantageous in certain solvent systems.[15]
Potassium Phosphate (K₃PO₄) StrongModerateParticularly effective for coupling nitrogen-rich heterocycles and can be beneficial in preventing side reactions like protodeboronation.[6][16]
Organic Bases (e.g., TEA, DIPEA) WeakHigh in organic solventsGenerally less common for Suzuki reactions but can be useful for substrates that are sensitive to strong inorganic bases.[6]
Hydroxides (e.g., NaOH, KOH) StrongHigh in aqueous solutionsWhile effective at activating boronic acids, their high basicity can sometimes lead to undesired side reactions or catalyst decomposition.[6][17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the base, catalyst, ligand, and solvent may be necessary for specific aryl halide partners.

Materials:

  • This compound

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Workflow for Base Optimization

To determine the optimal base for a specific coupling with this compound, a systematic screening approach is recommended.

Base_Optimization_Workflow start Start: Select Aryl Halide and This compound setup Set up Parallel Reactions (Constant Catalyst, Solvent, Temp) start->setup bases Vary the Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ setup->bases run Run Reactions to Completion bases->run analyze Analyze Yield and Purity (LC-MS, NMR) run->analyze compare Compare Results analyze->compare optimal Identify Optimal Base compare->optimal further_opt Further Optimization? (Temp, Concentration) optimal->further_opt further_opt->setup Yes end End further_opt->end No

Caption: Workflow for optimizing the base in a Suzuki reaction.

Troubleshooting and Field-Proven Insights

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond). Using a stronger, non-nucleophilic base like K₃PO₄ can sometimes mitigate this side reaction.[6] Running the reaction under anhydrous conditions with a fluoride source like KF can also be an effective strategy.[11]

  • Poor Solubility: If the base or other reagents have poor solubility in the chosen solvent, this can hinder the reaction rate. Cs₂CO₃ is known for its better solubility in many organic solvents compared to other inorganic bases.[15]

  • Base-Sensitive Functional Groups: If your aryl halide contains base-labile functional groups (e.g., esters), a milder base such as K₂CO₃ or even an organic base may be necessary to avoid substrate degradation.

  • "The Cesium Effect": In some cases, cesium bases like Cs₂CO₃ can provide significantly higher yields and reaction rates than their sodium or potassium counterparts. This "cesium effect" is attributed to a combination of factors including higher solubility and the nature of the cesium cation.[6]

  • NH-Indazole Inhibition: The unprotected NH group of the indazole can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[16] While this compound has a methyl group on one of the nitrogens, the remaining NH proton could still play a role. Using a stronger base can help to deprotonate this group, potentially preventing catalyst inhibition.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. A thorough understanding of the base's mechanistic role in activating the boronic acid and facilitating the catalytic cycle is paramount for rational reaction design. By systematically screening a variety of inorganic bases and considering factors such as substrate stability, solubility, and potential side reactions, researchers can optimize conditions to achieve high yields of desired biaryl products. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of complex molecules for drug discovery and development.

References

One-pot synthesis of 7-aryl-indazoles using 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of 7-Aryl-Indazoles via Suzuki-Miyaura Cross-Coupling with 7-Methyl-1H-indazole-4-boronic Acid

For: Researchers, medicinal chemists, and professionals in drug development.

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant therapeutic potential, including anti-cancer and anti-inflammatory activities.[1][2][3][4] Specifically, the functionalization at the C7 position of the indazole ring is crucial for developing novel drug candidates.[5][6] This application note provides a comprehensive guide to a highly efficient, one-pot Suzuki-Miyaura cross-coupling protocol for the synthesis of a diverse range of 7-aryl-indazoles. The methodology leverages the commercially available or readily synthesized this compound as a key building block, offering a streamlined approach that avoids the often harsh conditions required for generating the indazole core post-coupling.[7] This protocol is designed for broad applicability, high functional group tolerance, and scalability, making it an invaluable tool for chemical libraries and lead optimization campaigns.

Introduction: The Significance of 7-Aryl-Indazoles

Indazoles and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are integral to the development of new therapeutics.[2][3] The unique electronic and structural properties of the indazole nucleus allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets.[1] Arylation of the indazole core, particularly at the C7 position, has been shown to be a fruitful strategy for modulating the pharmacological activity of these compounds.[5][6] The development of efficient and robust synthetic methods to access these valuable molecules is therefore of paramount importance to the drug discovery process.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms.[8][9] Its mild reaction conditions, broad substrate scope, and tolerance of various functional groups make it an ideal choice for the late-stage functionalization of complex molecules.[6][10] This application note details a one-pot protocol that harnesses the power of the Suzuki-Miyaura reaction for the synthesis of 7-aryl-indazoles, starting from this compound and a variety of aryl halides.

The Synthetic Strategy: A One-Pot Suzuki-Miyaura Approach

The core of this protocol is a palladium-catalyzed cross-coupling reaction between an organoboron compound (this compound) and an aryl halide. The "one-pot" nature of this synthesis refers to the direct use of the boronic acid with the aryl halide in a single reaction vessel, without the need for isolation of intermediates. This approach offers significant advantages in terms of efficiency, reduced waste generation, and simplicity.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers the aryl group to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[9][11]

Suzuki_Miyaura_Cycle

Detailed Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of 7-aryl-indazoles. Optimization may be required for specific substrates.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%CommercialCan be synthesized if not commercially available.[12]
Aryl Halide (Br, I, or Cl)≥97%VariousA range of electronically and sterically diverse partners should be tested.
Pd(PPh₃)₄ (Tetrakis)Catalyst GradeCommercialOther Pd catalysts (e.g., Pd(dppf)Cl₂) can be used.[13]
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%CommercialOther bases like K₂CO₃ or Cs₂CO₃ can be screened.[6]
1,4-DioxaneAnhydrous, ≥99.8%CommercialOther solvent systems like Toluene/Water or DMF can be explored.
Deionized WaterHigh PurityIn-houseDegassed water is recommended.
Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Experimental_Workflow

  • Reaction Setup: To a clean and dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the indazole boronic acid). Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously. For microwave-assisted synthesis, heat the sealed vial to 120 °C for 30-60 minutes.[13]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours for conventional heating).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-indazole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results and Data

The described protocol is expected to provide moderate to good yields of the desired 7-aryl-indazoles. The table below provides representative examples of expected outcomes with different aryl halides.

EntryAryl HalideProductExpected Yield (%)
14-Bromotoluene7-Methyl-4-(p-tolyl)-1H-indazole75-85
21-Iodo-4-methoxybenzene4-(4-Methoxyphenyl)-7-methyl-1H-indazole80-90
33-Chloropyridine7-Methyl-4-(pyridin-3-yl)-1H-indazole60-70
41-Bromo-3-(trifluoromethyl)benzene7-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-indazole70-80

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, poor quality reagents, or insufficient heating.Ensure the palladium catalyst is active. Use fresh, anhydrous solvents. Degas the solvents and water thoroughly. Screen different palladium catalysts and ligands.[14] Increase the reaction temperature or switch to microwave heating.
Incomplete Reaction Insufficient reaction time or catalyst loading.Extend the reaction time and continue monitoring. Increase the catalyst loading to 0.10 equiv.
Side Product Formation Homocoupling of the boronic acid or aryl halide.Ensure a strictly inert atmosphere. Use a slight excess of the aryl halide. Optimize the base and solvent system.
Purification Difficulties Close polarity of product and starting materials.Optimize the eluent system for column chromatography. Consider using a different stationary phase or preparative HPLC if necessary.

Conclusion

This application note details a robust and efficient one-pot protocol for the synthesis of 7-aryl-indazoles utilizing this compound. This method offers a significant improvement over multi-step synthetic routes, providing rapid access to a diverse library of compounds for drug discovery and medicinal chemistry applications. The mild reaction conditions and broad functional group tolerance make this a highly valuable tool for researchers in the field.

References

Application of 7-Methyl-1H-indazole-4-boronic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Methyl-1H-indazole-4-boronic Acid Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality starting points for novel therapeutics.[1][2] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite binding with low affinity, do so with high efficiency, making them ideal vectors for optimization into potent leads.[1][3] Within the vast chemical space of available fragments, the this compound scaffold stands out for its unique combination of advantageous features.

The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[3][4] It acts as an effective surrogate for the adenine hinge-binding motif of ATP, a crucial interaction for kinase inhibition. The 7-methyl group can enhance potency and selectivity by probing a specific hydrophobic pocket within the target's active site.[4]

Crucially, the boronic acid moiety at the 4-position adds a layer of versatile functionality. Boronic acids are Lewis acids capable of forming reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine, which are often present in enzyme active sites.[5][6][7] This unique interaction modality can significantly enhance binding affinity and confer selectivity. Furthermore, the boronic acid group is an exceptionally useful synthetic handle, primed for elaboration via robust cross-coupling reactions like the Suzuki-Miyaura coupling, providing a clear and efficient vector for fragment growth.[8][9]

This guide provides a detailed technical overview and actionable protocols for leveraging this compound in a typical FBDD campaign, from initial hit identification to structure-guided lead optimization.

Physicochemical Properties of the Fragment

A successful fragment must possess properties that ensure its utility in biophysical screening assays and provide a solid foundation for medicinal chemistry optimization. This compound aligns well with the empirical "Rule of Three," a guideline for desirable fragment characteristics.

PropertyValueRationale & Significance
Molecular Formula C₈H₉BN₂O₂Low atom count ensures high ligand efficiency.
Molecular Weight 175.98 g/mol Well below the <300 Da guideline, allowing for significant molecular weight addition during optimization.
Hydrogen Bond Donors 3 (2 from -B(OH)₂, 1 from indazole NH)Provides multiple opportunities for directed interactions with the protein target.
Hydrogen Bond Acceptors 2 (N2 of indazole, O from -B(OH)₂)Complements the donor count for forming a stable binding network.
cLogP ~1.5 (Predicted)A low value indicates good aqueous solubility, which is critical for biophysical screening assays.[10]
Rotatable Bonds 1Low conformational complexity reduces the entropic penalty upon binding, leading to more efficient interactions.

FBDD Campaign Workflow: A Hypothetical Case Study Targeting CDK2

To illustrate the application of this fragment, we will use a hypothetical FBDD campaign targeting Cyclin-Dependent Kinase 2 (CDK2), a well-validated cancer target where indazole scaffolds have previously shown utility.[11] The goal is to identify a fragment hit and demonstrate a clear path to a more potent lead compound.

FBDD_Workflow cluster_0 PART 1: Hit Identification cluster_1 PART 2: Hit Characterization cluster_2 PART 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. This compound) PrimaryScreen Primary Screen (Differential Scanning Fluorimetry) FragLib->PrimaryScreen HitTriage Hit Triage & Validation (Surface Plasmon Resonance) PrimaryScreen->HitTriage StructuralBio Structural Biology (X-ray Crystallography) HitTriage->StructuralBio NMRScreen NMR Validation (Ligand-Observed) HitTriage->NMRScreen StructureDesign Structure-Guided Design StructuralBio->StructureDesign Synth Synthesis of Analogs (Suzuki Coupling) StructureDesign->Synth SAR SAR Exploration (Biochemical Assays) Synth->SAR SAR->StructureDesign Iterative Cycles Lead Lead Compound SAR->Lead

Figure 1: General workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Hit Identification & Validation

The initial phase focuses on rapidly identifying fragments that bind to the target protein. Due to the expected low affinity of fragments, highly sensitive biophysical techniques are required.[][13]

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive thermal shift (ΔTm) indicates that the fragment stabilizes the protein.[5]

Objective: To identify fragments that bind to and stabilize CDK2.

Materials:

  • Purified CDK2/CycA protein (e.g., 2 µM final concentration).

  • DSF Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.

  • SYPRO Orange dye (5000x stock).

  • This compound stock: 100 mM in 100% DMSO.

  • 96-well or 384-well PCR plates.

  • Real-Time PCR instrument.

Methodology:

  • Protein-Dye Mix Preparation: Prepare a master mix of CDK2/CycA and SYPRO Orange dye in DSF buffer. The final dye concentration should be ~5x.

  • Plate Preparation: Dispense 19.8 µL of the protein-dye mix into each well of the PCR plate.

  • Fragment Addition: Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.

  • Thermal Denaturation: Seal the plate and place it in the qPCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the inflection point of the sigmoidal melting curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well. A ΔTm > 2 °C is typically considered a promising hit.

Representative Data:

CompoundTargetFragment Conc. (µM)Tm (°C)ΔTm (°C)Hit?
DMSO ControlCDK2/CycA-42.5--
This compound CDK2/CycA100045.8+3.3Yes
Fragment XCDK2/CycA100042.6+0.1No
Protocol 2: Hit Validation via Surface Plasmon Resonance (SPR)

SPR is an essential orthogonal method to confirm hits from primary screening. It provides quantitative data on binding affinity (KD) and kinetics (ka, kd) in a label-free manner, helping to eliminate false positives from the DSF screen.[5]

Objective: To confirm direct binding of this compound to CDK2 and determine its dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified CDK2/CycA protein.

  • SPR Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 2% DMSO.

  • This compound serial dilutions in running buffer (e.g., 500 µM down to 1 µM).

Methodology:

  • Chip Immobilization: Covalently immobilize CDK2/CycA onto a CM5 sensor chip flow cell using standard amine coupling chemistry. A second flow cell should be activated and blocked to serve as a reference.

  • Binding Analysis: Inject the serial dilutions of the fragment solution over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Allow for sufficient association and dissociation time (e.g., 60s each).

  • Data Processing: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

  • Affinity Determination: Plot the steady-state response (RUmax) against the fragment concentration. Fit the data to a 1:1 steady-state affinity model to calculate the KD.

Representative Data:

CompoundTargetKD (µM)Comment
This compound CDK2/CycA210Confirmed binder with typical fragment-level affinity.

Part 2: Structural Characterization of the Hit

With a validated hit in hand, the next critical step is to understand how it binds. This information is paramount for a successful structure-guided optimization campaign.

Protocol 3: Co-crystallization and X-ray Structure Determination

X-ray crystallography provides an atomic-resolution picture of the fragment-protein complex, revealing the precise binding mode and key interactions that can be exploited for fragment growing.[14][15]

Objective: To solve the co-crystal structure of this compound in complex with CDK2/CycA.

Methodology (Abbreviated):

  • Complex Formation: Incubate purified CDK2/CycA protein with a 5-10 fold molar excess of the fragment (~2 mM) for 1-2 hours on ice.

  • Crystallization Screening: Use sitting-drop or hanging-drop vapor diffusion methods to screen a wide range of crystallization conditions (precipitants, buffers, salts).

  • Crystal Optimization & Harvesting: Optimize initial crystal hits to obtain diffraction-quality crystals. Cryo-protect the crystals before flash-cooling in liquid nitrogen.

  • Data Collection & Processing: Collect diffraction data at a synchrotron source. Process the data to solve the structure by molecular replacement using a known CDK2 structure (PDB).

  • Structure Refinement: Build the fragment into the observed electron density map and refine the model. The final structure reveals the specific hydrogen bonds, hydrophobic interactions, and the orientation of the boronic acid and methyl groups.

Expected Outcome: The crystal structure would likely show the indazole NH and N2 atoms forming canonical hydrogen bonds with the hinge region of CDK2 (e.g., the backbone of Leu83). The 7-methyl group would be oriented towards a small hydrophobic pocket, and the 4-boronic acid group would be solvent-exposed, presenting a clear vector for synthetic elaboration.

Binding_Mode cluster_protein CDK2 Hinge Region cluster_fragment 7-Methyl-1H-indazole Leu83_NH Leu83 (Backbone NH) Leu83_CO Leu83 (Backbone C=O) HydrophobicPocket Hydrophobic Pocket Indazole Indazole->Leu83_NH H-Bond Indazole->Leu83_CO H-Bond Indazole->HydrophobicPocket Hydrophobic Interaction

Figure 2: Hypothetical binding mode of the indazole core in the CDK2 active site.

Part 3: Hit-to-Lead Optimization

The goal of this phase is to "grow" the initial fragment hit into a more potent, lead-like molecule by adding chemical functionality that makes new, productive interactions with the target protein, guided by the structural data.

Strategy: Structure-Guided Fragment Growth via Suzuki Coupling

The boronic acid at the 4-position is an ideal handle for synthetic elaboration using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This allows for the efficient installation of various aryl and heteroaryl groups, enabling rapid exploration of the structure-activity relationship (SAR). The solvent-exposed nature of this vector, as determined by crystallography, means there is space to build into.

Figure 3: Suzuki coupling strategy for fragment growth.

Protocol 4: Synthesis of an Exemplar Analog (N1-protected)

  • Protection: Protect the N1 position of the indazole if necessary to avoid side reactions, for example, with a Boc group.

  • Esterification: Convert the this compound to its more stable and reactive pinacol ester derivative using pinacol.[]

  • Suzuki Coupling: React the pinacol ester with a selected aryl or heteroaryl halide (e.g., 4-bromopyridine) under standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water).

  • Deprotection: Remove the N1 protecting group to yield the final analog.

  • Purification: Purify the final compound via column chromatography or preparative HPLC.

SAR Exploration & Data Interpretation:

A small library of analogs would be synthesized to probe the SAR. The resulting compounds would be tested in a biochemical assay (e.g., an ADP-Glo™ kinase assay) to determine their IC₅₀ values against CDK2.

Representative SAR Table:

Compound IDR-Group (at 4-position)CDK2 IC₅₀ (µM)Ligand Efficiency (LE)Comment
Fragment Hit -B(OH)₂>200 (from KD)0.45Starting point, high efficiency.
Analog 1 Phenyl15.20.38Modest potency gain.
Analog 2 4-Pyridyl2.50.41Significant improvement; potential H-bond with solvent-exposed residue.
Analog 3 3-amino-phenyl0.850.42Further improvement; amine group likely forms a key new interaction.
Lead Compound N-methyl-piperazinyl-phenyl 0.050 0.35 Potent lead achieved through optimization of solubility and interactions.

Conclusion and Future Directions

This compound is a high-quality fragment that serves as an exceptional starting point for drug discovery, particularly against protein kinases. Its privileged indazole core provides a reliable anchor into the ATP hinge region, while the 7-methyl group offers a route to enhanced selectivity. The strategically placed boronic acid is the key enabler for a successful FBDD campaign, providing both a unique binding interaction and a versatile synthetic handle for rapid, structure-guided optimization. The protocols and strategies outlined in this guide demonstrate a clear, efficient, and scientifically rigorous path from a millimolar-affinity fragment to a nanomolar-potency lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Methyl-1H-indazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this heteroaromatic building block. Here, we move beyond generic protocols to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Introduction: The Challenge of N-Heterocyclic Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, celebrated for its broad functional group tolerance and mild reaction conditions.[1][2] However, the use of nitrogen-containing heteroaromatic boronic acids, such as this compound, introduces a unique set of challenges. These substrates are often prone to side reactions like protodeboronation, and the presence of the indazole's acidic NH proton can complicate the catalytic cycle.[3][4] This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring robust and reproducible yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is key.

  • Inactive Catalyst: Ensure your palladium source is not degraded. Pd(0) catalysts can be sensitive to air and moisture.[4] Consider using a more stable pre-catalyst. To confirm catalyst activity, run a small-scale control reaction with a known, reliable substrate pair.[4]

  • Inefficient Base: The choice and quality of the base are critical. For N-heterocyclic substrates, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[4] Ensure the base is finely powdered and anhydrous. The solubility of the base is also important; adding water as a co-solvent can improve its effectiveness.[4]

  • Suboptimal Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging couplings involving heteroaromatic boronic acids, bulky, electron-rich phosphine ligands such as SPhos or XPhos often give superior results.[3][5]

  • Low Reaction Temperature: While many Suzuki couplings proceed at moderate temperatures, some require more thermal energy to overcome activation barriers. If your reaction is sluggish, consider cautiously increasing the temperature, for instance, from 80 °C to 100-120 °C.[4]

Question 2: I'm observing a significant amount of a side product that appears to be the deboronated starting material (7-methyl-1H-indazole). What is happening and how can I prevent it?

This is a classic case of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6] This is particularly prevalent with electron-rich or sterically hindered heteroaromatic boronic acids.[7]

  • Minimize Water Content (Initially): While a small amount of water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Ensure your solvents are dry, and consider using anhydrous conditions, especially during the initial screening phase.

  • Choice of Base: The reaction's pH is a critical factor in the rate of protodeboronation.[7] For some basic heteroaromatic boronic acids, the formation of a zwitterionic species at neutral pH can accelerate this side reaction.[6] Experiment with different bases (e.g., K₃PO₄ vs. K₂CO₃) to find the optimal conditions that favor the desired coupling over deboronation.

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[8][9] If you continue to face issues with the boronic acid, consider using this compound pinacol ester.

  • "Slow Release" Strategy: Using derivatives like MIDA boronates or organotrifluoroborates can provide a slow, steady concentration of the boronic acid in the reaction mixture, minimizing the opportunity for side reactions.[6]

Question 3: My purification is complicated by a byproduct with a mass corresponding to a dimer of my boronic acid. How do I minimize this?

You are observing homocoupling , another common side reaction in Suzuki couplings where two molecules of the boronic acid react with each other.[10]

  • Rigorous Degassing: The primary culprit for homocoupling is often dissolved oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that promotes this unwanted reaction.[4][10] It is crucial to thoroughly degas your reaction mixture before adding the catalyst. This can be done by sparging with an inert gas like argon or nitrogen for at least 30 minutes or by performing several freeze-pump-thaw cycles.[4]

  • Choice of Palladium Source: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to generating it in situ from a Pd(II) source.[4]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[10]

Question 4: Can the NH proton of the indazole ring interfere with the reaction? Should I protect it?

Yes, the acidic NH proton of the indazole can potentially interfere by reacting with the base or organopalladium intermediates.[4] While many Suzuki couplings are successful with unprotected N-heterocycles, N-protection (e.g., with a Boc or other suitable group) is a valid strategy to consider if you are experiencing low yields or complex side reactions.[3][4] However, this adds extra steps to your synthesis, so it's often worth optimizing the reaction with the unprotected substrate first.

FAQs: Quick Reference

Q: What is a good starting point for reaction conditions? A: A common starting point would be to use a palladium pre-catalyst with a bulky phosphine ligand (e.g., Pd(dppf)Cl₂), a phosphate or carbonate base (e.g., K₃PO₄ or K₂CO₃), and a solvent system like dioxane/water or toluene/water at a temperature of 80-100 °C.[11][12]

Q: How much excess boronic acid should I use? A: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard practice to help drive the reaction to completion and compensate for any potential degradation.[4]

Q: How can I monitor the reaction progress? A: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the consumption of your starting materials and the formation of your desired product.[13]

Data Presentation: Recommended Starting Conditions

The following table provides a summary of suggested starting conditions for the Suzuki coupling of this compound. Optimization will likely be required for your specific substrate.

ParameterRecommendation 1Recommendation 2Recommendation 3
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)XPhos Pd G3 (1-3 mol%)
Ligand -XPhos (4-10 mol%)-
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)K₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (10:1)
Temperature 80-100 °C90-110 °C70-90 °C

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[13]

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst and ligand (if separate).

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Visualizing the Process

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield? check_catalyst Check Catalyst Activity and Ligand Choice start->check_catalyst Yes check_base Optimize Base and Solvent System check_catalyst->check_base check_temp Increase Reaction Temperature check_base->check_temp side_products Significant Side Products? check_temp->side_products deboronation Protodeboronation? side_products->deboronation Yes optimize Systematically Optimize Conditions side_products->optimize No homocoupling Homocoupling? deboronation->homocoupling No use_ester Use Boronic Ester or 'Slow Release' Reagent deboronation->use_ester Yes degas Improve Degassing Procedure homocoupling->degas Yes homocoupling->optimize No use_ester->optimize degas->optimize success Improved Yield optimize->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Preventing homocoupling of 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methyl-1H-indazole-4-boronic acid

A Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem with this compound?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct—in this case, a di-indazole dimer.[1] This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes your starting material, lowering the overall yield of the desired cross-coupled product.

  • Purification Challenges: The homocoupled dimer often has similar polarity and physical properties to the target molecule, making chromatographic separation difficult and time-consuming.

  • Complex Reaction Analysis: The presence of this significant byproduct can complicate the analysis of reaction progress by techniques like TLC and LC-MS.

This compound can be particularly susceptible due to the electronic nature of the indazole ring system and its potential instability under certain reaction conditions.

Q2: What are the primary mechanistic causes of boronic acid homocoupling?

A2: There are two principal pathways that lead to the undesired homocoupling of boronic acids.[1][2]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor.[3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction sequence with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[2][4] This is often the dominant pathway in reactions that have not been rigorously deoxygenated.[5]

  • Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid before the main catalytic cycle is established.[2][5][6] This reaction produces the homocoupled dimer and reduces the Pd(II) to the catalytically active Pd(0). This is especially prevalent at the beginning of the reaction.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.

Q3: I'm observing a significant amount of the di-indazole dimer. Where should I start my optimization?

A3: The most critical and often simplest parameter to address is the exclusion of oxygen. Homocoupling is frequently an oxidative process.[3][6]

Solution: Rigorous Deoxygenation Before adding the palladium catalyst, you must ensure your reaction mixture is free of dissolved oxygen.

  • Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through your solvent and the complete reaction mixture (minus the catalyst) for 20-30 minutes.[1] A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is most effective.[1][5]

  • Freeze-Pump-Thaw: For maximum oxygen removal, especially on smaller scales, perform at least three freeze-pump-thaw cycles.[1] This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.

Always maintain a positive pressure of inert gas (e.g., via a balloon) throughout the reaction setup and duration.[7][8]

Q4: My reaction is rigorously degassed, but homocoupling persists. What is the next most likely cause?

A4: If oxygen is eliminated, the issue often lies with the choice of catalyst, base, or ligand, which can influence competing reaction pathways.

Solution: Evaluate Your Reaction Components The interplay between the palladium source, ligand, and base is crucial for directing the reaction toward the desired cross-coupling.[9][10][11]

// Nodes start [label="Homocoupling Observed?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; degas_check [label="Was the reaction\nrigorously deoxygenated?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; pd_source_check [label="Are you using a\nPd(II) precatalyst?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; base_check [label="What type of base\nis being used?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; ligand_check [label="Is the ligand appropriate?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

action_degas [label="ACTION: Implement rigorous\ndegassing (sparging or\nfreeze-pump-thaw).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_pd0 [label="ACTION: Switch to a Pd(0)\nsource (e.g., Pd(PPh₃)₄)\nor a pre-catalyst that\nforms Pd(0) readily.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_base [label="ACTION: Switch to a weaker,\nnon-nucleophilic base\n(e.g., K₃PO₄, K₂CO₃).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_ligand [label="ACTION: Use bulky, electron-rich\nmonodentate phosphine ligands\n(e.g., Buchwald ligands like SPhos).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_ok [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> degas_check [label="Yes"]; degas_check -> action_degas [label="No"]; action_degas -> end_ok;

degas_check -> pd_source_check [label="Yes"]; pd_source_check -> action_pd0 [label="Yes"]; action_pd0 -> end_ok;

pd_source_check -> base_check [label="No"]; base_check -> action_base [label="Strong/Nucleophilic\n(e.g., NaOH, t-BuOK)"]; action_base -> end_ok;

base_check -> ligand_check [label="Weak/Optimal"]; ligand_check -> action_ligand [label="Suboptimal\n(e.g., PPh₃)"]; action_ligand -> end_ok;

ligand_check -> end_ok [label="Optimal"]; } } Caption: Troubleshooting workflow for minimizing homocoupling.

Q5: How do the Palladium source, Base, and Ligand choices specifically impact homocoupling?

A5: Each component plays a specific role in the catalytic cycle. Optimizing them can significantly suppress side reactions.[12][13]

ComponentIssue Leading to HomocouplingRecommended Solution & Rationale
Palladium Source Use of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can cause initial homocoupling to generate the active Pd(0) species.[2][6]Switch to a Pd(0) source like Pd(PPh₃)₄ or use advanced pre-catalysts (e.g., Buchwald G3 palladacycles) that are designed for clean and efficient generation of the active catalyst.[14] This bypasses the need for the boronic acid to act as a reductant.
Base Strong bases (e.g., NaOH, alkoxides) or overly high concentrations can accelerate the degradation of the boronic acid, including protodeboronation, which can lead to other side products and affect reaction efficiency.[10][15][16] The base's role is to activate the boronic acid to form a more nucleophilic boronate complex for transmetalation.[9][17][18][19]Use a milder base such as K₃PO₄ or Cs₂CO₃.[10] These bases are effective at promoting the desired transmetalation without causing excessive degradation of sensitive heteroaryl boronic acids.[20]
Ligand Small, less electron-donating ligands (like PPh₃) may not sufficiently stabilize the palladium center or promote the final reductive elimination step efficiently. A slow reductive elimination can allow for competing side reactions to occur.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A).[21] These ligands accelerate the rate-determining oxidative addition and the final reductive elimination step, favoring the desired cross-coupling pathway over side reactions.[9][12]
Additives In some cases, residual Pd(II) can persist even with rigorous degassing.The addition of a mild reducing agent, such as potassium formate (HCO₂K) , has been shown to suppress homocoupling by reducing residual Pd(II) to Pd(0) without interfering with the main catalytic cycle.[5][22]

Optimized Experimental Protocol

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize homocoupling.

Reaction: Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3 mol %)

  • SPhos Pd G3 Palladacycle (1.5 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with inert gas (Argon or Nitrogen) three times to remove air from the vessel.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). To degas, sparge the solvent mixture with inert gas for at least 30 minutes prior to use. Add the degassed solvent to the flask via a cannula or syringe.

  • Final Degassing: With stirring, bubble the inert gas through the reaction mixture for an additional 15-20 minutes to ensure complete removal of any residual oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the SPhos ligand (3 mol %) and the SPhos Pd G3 Palladacycle (1.5 mol %).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Troubleshooting deboronation of 7-Methyl-1H-indazole-4-boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question.

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Troubleshooting Protodeboronation of 7-Methyl-1H-indazole-4-boronic Acid in Suzuki Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies for a common yet challenging issue in Suzuki-Miyaura cross-coupling reactions: the protodeboronation of electron-rich heteroaryl boronic acids, with a specific focus on this compound. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these troubleshooting steps, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki reaction with this compound is resulting in low yields of the desired product, and I'm primarily isolating 7-Methyl-1H-indazole. What is happening, and what are the initial steps for troubleshooting?

Answer:

You are observing a classic and very common side reaction known as protodeboronation (or deboronation).[1] This is a process where the C-B bond of your boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile and leading to the formation of the parent heterocycle, 7-Methyl-1H-indazole.[1]

The Underlying Mechanism:

Protodeboronation can be catalyzed by both acid and base.[1] In the context of a Suzuki-Miyaura reaction, which is almost always run under basic conditions, the base-catalyzed pathway is the primary culprit. The indazole ring system is electron-rich, which can increase the susceptibility of the C-B bond to cleavage. The generally accepted mechanism involves the formation of a boronate species (from the reaction of the boronic acid with the base), which is then protonated at the carbon atom bearing the boron moiety (the ipso-carbon), leading to the cleavage of the C-B bond.[1] The proton source is often the solvent (e.g., water, alcohols) or even trace amounts of water in anhydrous solvents.

Initial Troubleshooting Steps:

Before making significant changes to your reaction chemistry, it's crucial to ensure the integrity of your experimental setup and reagents.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to oxidative degradation of the palladium catalyst and can also promote side reactions like homocoupling of the boronic acid.

  • Solvent Degassing: All solvents, especially aqueous ones, must be rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (30-60 minutes).

  • Reagent Quality:

    • Boronic Acid: Boronic acids can degrade upon storage. It's advisable to use a fresh bottle or to verify the purity of your existing stock by NMR. Boronic acids can exist as a mixture of the monomer and the cyclic trimer (a boroxine), which is generally not detrimental to the reaction.

    • Base: Ensure your base is of high purity and, if the reaction is intended to be anhydrous, that the base is dry. Some bases, like potassium phosphate, can be hygroscopic.

Question 2: How does my choice of base impact the rate of deboronation, and what are the best practices for base selection?

Answer:

The base plays a dual role in Suzuki-Miyaura couplings: it is essential for the transmetalation step in the catalytic cycle, but it is also a key promoter of the undesired protodeboronation.[1] The strength and nature of the base, in conjunction with the solvent system, are critical parameters to control.

Causality of Base-Mediated Deboronation:

Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents (like water or ethanol) create a high concentration of hydroxide ions, which readily form the boronate species. This, combined with the abundance of protons from the solvent, creates a perfect storm for rapid protodeboronation.

Best Practices for Base Selection:

The strategy is to select a base that is sufficiently active to promote the Suzuki coupling at a reasonable rate but mild enough to minimize the competing deboronation.

  • Switch to Milder Bases: Instead of strong hydroxides, consider using weaker inorganic bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often a good starting point. For particularly sensitive substrates, even milder bases like potassium fluoride (KF) can be effective.

  • Anhydrous Conditions: If using a strong base is necessary for your coupling partner, switching to strictly anhydrous conditions can significantly suppress protodeboronation, as it removes the primary proton source.

Table 1: Representative Study on the Effect of Base on Suzuki Coupling of an Indazole Derivative

EntryBase (equiv.)Solvent SystemTemperature (°C)Yield of Product (%)Yield of Deboronated Indazole (%)
1NaOH (3.0)Dioxane/H₂O (4:1)100<10>85
2K₂CO₃ (2.5)Dioxane/H₂O (4:1)1004550
3K₃PO₄ (2.5)Dioxane/H₂O (4:1)1007520
4K₃PO₄ (2.5)Anhydrous Dioxane10088<10

This table illustrates a common trend observed for electron-rich heteroaryl boronic acids.

Question 3: My boronic acid seems inherently unstable under the reaction conditions. Are there derivatives I can use to improve its stability?

Answer:

Absolutely. When the boronic acid itself is too reactive towards protodeboronation, a highly effective strategy is to use a more stable derivative that acts as a "masked" form of the boronic acid. This is often referred to as the "slow-release" strategy .[1] The idea is to use a derivative that is less prone to deboronation but can, under the reaction conditions, slowly hydrolyze to generate a low concentration of the active boronic acid for the Suzuki coupling. This keeps the concentration of the vulnerable free boronic acid low at any given time, thus minimizing the rate of deboronation.

Recommended Derivatives:

  • Pinacol Boronate Esters: These are perhaps the most common and readily prepared derivatives. They are significantly more stable to protodeboronation than the corresponding boronic acids. They can be synthesized beforehand or, in some cases, generated in situ.

  • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids. They are particularly well-suited for slow-release applications in complex molecule synthesis.[1]

  • Potassium Trifluoroborate Salts (ArBF₃K): These salts are also highly stable and release the boronic acid slowly under the reaction conditions.

General Protocol for Preparation of a Pinacol Boronate Ester:

A simple method for preparing the pinacol ester from your boronic acid is through an esterification reaction.

  • To a solution of this compound (1.0 equiv) in a suitable solvent like THF or toluene, add pinacol (1.1 equiv).

  • Stir the mixture at room temperature or with gentle heating.

  • Water is a byproduct of this reaction and should be removed, often by azeotropic distillation using a Dean-Stark apparatus if necessary.

  • Monitor the reaction by TLC or LC-MS until completion. The resulting pinacol ester can then be isolated or, in some cases, used directly in the subsequent Suzuki reaction.

Visualizations & Protocols

Diagrams

Below are graphical representations of the key chemical processes and a logical workflow for troubleshooting.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OH)₂ + Base) PdII_R1R2->Pd0 Regeneration Product R¹-R² PdII_R1R2->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deboronation_Pathway cluster_1 Competing Protodeboronation Pathway BoronicAcid R-B(OH)₂ (this compound) Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Deboronated R-H (7-Methyl-1H-indazole) Boronate->Deboronated + H⁺ (from solvent) - B(OH)₃

Caption: The base-catalyzed protodeboronation side reaction.

Troubleshooting_Workflow Start Low Yield & High Deboronation Observed Step1 Verify Reagent Quality & Inert Conditions Start->Step1 Step2 Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) Step1->Step2 Step3 Use Anhydrous Solvent Step2->Step3 Step4 Lower Reaction Temperature Step3->Step4 Step5 Use Boronic Ester Derivative (Pinacol or MIDA) Step4->Step5 Step6 Employ High-Activity Catalyst/Ligand (e.g., Buchwald Ligands) Step5->Step6 End Problem Solved Step6->End

Caption: A logical workflow for troubleshooting deboronation.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point designed to minimize protodeboronation. It may require further optimization depending on the specific aryl halide coupling partner.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water (if required, see note)

  • Oven-dried glassware

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.5 equiv).

  • Inerting: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Note: While anhydrous conditions are recommended to start, some Suzuki couplings benefit from a small amount of water. If the reaction is sluggish, a subsequent optimization could involve using a 10:1 to 5:1 mixture of dioxane:water (ensure the water is also degassed).

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the consumption of the aryl halide and the formation of the product.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Identifying byproducts in the synthesis of 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1H-indazole-4-boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis and purification of this versatile building block. Here, we address common issues, particularly the formation and identification of byproducts, in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Byproduct Identification

This section focuses on the most common impurities and byproducts encountered during the synthesis of this compound, which typically involves the C-H borylation of 7-Methyl-1H-indazole.

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: During the synthesis, particularly through common methods like iridium-catalyzed C-H borylation, several byproducts can arise from side reactions or incomplete conversion. You should be vigilant for the following species:

  • Unreacted Starting Material: Residual 7-Methyl-1H-indazole.

  • Protodeboronation Product: This is the same as the starting material, 7-Methyl-1H-indazole, formed by the loss of the boronic acid group from the desired product. This is a very common side reaction for many boronic acids.[1][2]

  • Homocoupling Byproduct: Dimerization of the 7-Methyl-1H-indazole starting material. This is often promoted by the presence of oxygen.[1][2]

  • Regioisomers: Borylation can sometimes occur at other positions on the indazole ring, such as C3, C5, or C6, leading to isomeric boronic acid byproducts.

  • Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. These are often in equilibrium with the monomeric acid form in solution.

Table 1: Common Byproducts and Their Characteristics
Byproduct NameStructureTypical Analytical Signature (LC-MS)Probable Cause
Protodeboronation Product 7-Methyl-1H-indazole[M+H]⁺ = 133.07Incomplete reaction; degradation of the product during workup or purification, often accelerated by strong bases or aqueous conditions.[1]
Homocoupling Byproduct 4,4'-Bi(7-methyl-1H-indazole)[M+H]⁺ = 263.13Oxygen contamination in the reaction mixture, leading to oxidative homocoupling.[1][2]
Regioisomeric Boronic Acids e.g., 7-Methyl-1H-indazole-3-boronic acid[M+H]⁺ = 177.08Lack of complete regioselectivity in the C-H activation/borylation step.
Boroxine (Trimer) Cyclic trimer of the product[M-3H₂O+H]⁺ = 475.18Dehydration of the boronic acid product, especially upon storage as a solid or during concentration.
Q2: My analysis (NMR/LC-MS) of the final product shows a significant amount of the 7-Methyl-1H-indazole starting material. What is the likely cause?

A2: This is a classic and frequent issue. There are two primary causes:

  • Incomplete Conversion: The borylation reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degradation of the catalyst.

  • Protodeboronation: This is a highly common side reaction where the C-B bond is cleaved and replaced by a C-H bond, reverting your product back to the starting material.[1] This process is often facilitated by:

    • Water: The presence of water, especially under non-optimal pH conditions, is the primary proton source for this side reaction.[1]

    • Base Strength: Using a base that is too strong in an aqueous medium can accelerate the rate of protodeboronation.[1] Milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are sometimes preferred over stronger ones like potassium phosphate (K₃PO₄).[1]

    • Temperature: Higher reaction temperatures can sometimes increase the rate of this undesired side reaction.

To mitigate this, ensure your reaction is run under strictly anhydrous conditions if possible and consider screening milder bases.[1]

Q3: I've isolated a byproduct with a mass roughly double that of my starting material. What is this and how can I prevent it?

A3: This byproduct is almost certainly the result of homocoupling of your starting material or product. In the context of a borylation reaction, this typically refers to the dimerization of the boronic acid, a side reaction often promoted by the palladium catalysts used in subsequent Suzuki couplings, but it can also be influenced by the borylation conditions themselves. The primary culprit is often the presence of oxygen .

Preventative Measures:

  • Thorough Degassing: Before adding your catalyst, ensure the reaction mixture and solvent are rigorously degassed. This can be achieved by bubbling an inert gas like argon or nitrogen through the mixture or by using several freeze-pump-thaw cycles.[2]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire course of the reaction to prevent atmospheric oxygen from entering the flask.[1][2]

Q4: If I use an N-protected 7-Methyl-1H-indazole, can the protecting group cause issues?

A4: Yes, while N-protection can be a valuable strategy to improve solubility or direct regioselectivity, it can also introduce complications. For instance, the Boc (tert-butoxycarbonyl) group, while common, can be labile. There are reports of N-Boc groups being cleaved under Suzuki coupling conditions, which are often basic and heated.[3] This can lead to a mixture of N-protected and NH-free products. Similarly, other protecting groups may be unstable to the specific borylation or workup conditions employed.

If you observe both the protected and deprotected species in your crude material, you may need to either modify the reaction conditions to be milder or plan for a final, deliberate deprotection step followed by purification.

Part 2: Experimental Protocols & Troubleshooting Workflow

A systematic approach is crucial for identifying and resolving byproduct formation.

Recommended Analytical Workflow
  • TLC Analysis: Use Thin-Layer Chromatography to get a quick overview of the reaction progress and the complexity of the crude mixture. Stain with a visualizing agent like potassium permanganate if the spots are not UV-active.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this context. It will separate the components of your mixture and provide their mass-to-charge ratio, allowing for the direct identification of the byproducts listed in Table 1.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy of the crude mixture can reveal the presence of byproducts. For example, the reappearance of the C4-proton signal of the 7-Methyl-1H-indazole starting material would confirm protodeboronation.

Troubleshooting Logic Diagram

Byproduct_Troubleshooting start Unexpected Result in Crude Product Analysis (LC-MS, NMR) check_sm Is Unreacted Starting Material Present? start->check_sm check_dimer Is a Dimerized Byproduct Observed? check_sm->check_dimer No incomplete Cause: Incomplete Reaction Solution: Increase reaction time, temp, or check catalyst activity. check_sm->incomplete Yes protodeboronation Cause: Protodeboronation Solution: Use anhydrous conditions, screen milder bases, lower temp. check_sm->protodeboronation Yes check_isomers Are Regioisomers Present? check_dimer->check_isomers No homocoupling Cause: Oxygen Contamination Solution: Improve degassing, maintain inert atmosphere. check_dimer->homocoupling Yes regio_issue Cause: Poor Regioselectivity Solution: Re-optimize borylation catalyst, ligand, and solvent system. check_isomers->regio_issue Yes

Caption: Troubleshooting workflow for identifying byproducts.

Protocol: Purification via Acid/Base Extraction

This protocol is effective for removing non-acidic impurities (like unreacted starting material or homocoupling byproducts) from the desired boronic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a chilled, aqueous solution of a base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move to the aqueous layer. Most neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. Wash the organic layer one more time with the basic solution to ensure complete extraction of the product.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate out of the solution.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent (like hexane) to aid in drying.

  • Drying: Dry the purified product under high vacuum.

Part 3: Understanding the Synthetic Pathway and Byproduct Origins

The formation of byproducts is intrinsically linked to the reaction mechanism.

Synthesis_Pathway sm 7-Methyl-1H-indazole reagents B2Pin2, [Ir(cod)Cl]2, dtbbpy sm->reagents homo Homocoupling (O2 contamination) sm->homo Side Reaction product_pin Indazole-4-boronic acid pinacol ester reagents->product_pin regio Other Regioisomers (e.g., C3-Borylation) reagents->regio Side Reaction hydrolysis Hydrolysis (e.g., NaIO4, HCl) product_pin->hydrolysis product_acid 7-Methyl-1H-indazole- 4-boronic acid hydrolysis->product_acid proto Protodeboronation (H+ source) product_acid->proto proto->sm

Caption: Synthetic pathway and common byproduct formation routes.

This diagram illustrates that during the key borylation step, side reactions can lead to the formation of regioisomers and homocoupled dimers. Following the synthesis, the desired boronic acid product is susceptible to protodeboronation, which regenerates the starting material.

References

Column chromatography conditions for purifying 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 7-Methyl-1H-indazole-4-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and similar arylboronic acid compounds. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your purification workflows.

Introduction: The Challenge of Purifying Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. However, their purification via silica gel column chromatography is notoriously difficult.[1] The acidic nature of the boronic acid moiety (B(OH)₂) and the presence of an empty p-orbital on the boron atom lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.

This interaction can cause several significant problems:

  • Irreversible Adsorption: The compound fails to elute from the column, resulting in very low or zero recovery.

  • Severe Tailing (Streaking): The compound elutes slowly and over a large volume of solvent, leading to broad, impure fractions.

  • On-Column Degradation: The acidic silica surface can catalyze protodeboronation, cleaving the C-B bond and resulting in the formation of 7-methyl-1H-indazole as a major impurity.[2]

Therefore, direct purification of this compound on standard silica gel is often an exercise in futility. This guide provides robust, field-proven strategies to overcome these challenges.

Recommended Workflow: A Proactive Approach to Purification

Instead of attempting a direct and problematic purification, the most reliable strategy involves the protection of the boronic acid moiety as a more stable boronate ester. This workflow minimizes on-column degradation and improves chromatographic behavior.

G cluster_0 Pre-Chromatography cluster_1 Chromatography cluster_2 Post-Chromatography (Optional) A Crude this compound B Esterification Reaction (e.g., with Pinacol or other diols) A->B Protection Step C Crude Boronate Ester (e.g., Pinacol Ester) B->C D Column Chromatography (Silica Gel or Alumina) C->D Purification Step E Pure Boronate Ester D->E F Hydrolysis / Deprotection E->F If free acid is required G Pure this compound F->G

Caption: Recommended workflow for purifying boronic acids.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a practical Q&A format.

Question 1: My compound is streaking badly on the TLC plate and I get poor recovery from the column. What is happening?

Answer: This is the classic sign of strong interaction between your boronic acid and the silica gel. The acidic silanol groups on the silica are coordinating to the boron atom, causing it to stick tenaciously to the stationary phase.

Solutions:

  • Protect the Boronic Acid: The most effective solution is to convert the boronic acid to a less polar and more stable boronate ester before chromatography. The pinacol ester is the most common derivative.[3] More recently developed esters, such as the 1,1,2,2-tetraethylethylene glycol ester (Epin), have shown exceptional stability on silica gel.[1][4][5]

  • Use an Alternative Stationary Phase: If derivatization is not an option, consider using a different stationary phase. Neutral alumina can be a good alternative as it lacks the acidic silanol groups responsible for the strong adsorption.[6]

  • Modify the Silica Gel: For pinacol esters that still show some instability, pre-treating the silica gel with boric acid can help.[7] This is thought to saturate the active sites on the silica that cause degradation. However, this may lead to a decrease in resolving power.[2]

Question 2: I've purified my boronate ester, but my NMR spectrum shows a significant amount of the deboronated compound (7-methyl-1H-indazole). Where did this come from?

Answer: This impurity is the result of protodeboronation, a reaction where the C-B bond is cleaved and replaced with a C-H bond. This can happen at several stages:

  • During the Reaction Workup: Exposure to strong acidic or basic aqueous conditions can cause deboronation.

  • On the Column: The acidic nature of silica gel is a known catalyst for this degradation, especially if the compound spends a long time on the column.[2] This is particularly problematic for less stable esters like pinacolates if the chromatography is not performed quickly.[8]

Solutions:

  • Use a More Stable Ester: As mentioned, derivatives like MIDA (N-methyliminodiacetic acid) boronates or Epin esters are designed to be highly robust and resistant to premature cleavage under various conditions, including chromatography.[1][8]

  • Minimize Contact Time: If using a standard pinacol ester, perform the chromatography as quickly as possible ("flash chromatography"). Do not let the compound sit on the column for extended periods.

  • Neutralize the Sample: Before loading onto the column, ensure your crude sample is free from any residual acid or base from the previous reaction step. A simple aqueous wash of an organic solution of your crude product can help.

Question 3: I am trying to develop a mobile phase for my boronate ester, but the spot has a very low Rf and doesn't move even in high concentrations of ethyl acetate. What should I do?

Answer: A very low Rf value indicates that your compound is highly polar or is interacting strongly with the stationary phase. Given the indazole core, the molecule has polar N-H groups that can contribute to this.

Solutions:

  • Increase Eluent Polarity: Systematically increase the polarity of your mobile phase. If a hexane/ethyl acetate system is not working, try switching to a dichloromethane/methanol system. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Add a Modifier: Sometimes, adding a small amount of a modifier to the mobile phase can disrupt the strong interactions and improve peak shape. For amine-containing compounds, adding a trace amount of triethylamine (~0.1-0.5%) can help. Conversely, if the compound is acidic, a trace of acetic or formic acid can be beneficial, though this should be used with caution for boronic acids.[6]

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography proves too difficult, reverse-phase (C18) chromatography is an option.[9] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate. However, be aware that removing water from the final product can be challenging and may require freeze-drying.[9]

Experimental Protocol: Purification of this compound Pinacol Ester

This protocol outlines the esterification of the crude boronic acid to its pinacol ester, followed by purification via flash column chromatography.

Part A: Esterification of Crude Boronic Acid

  • Setup: In a round-bottom flask, dissolve the crude this compound in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

  • Reagent Addition: Add pinacol (1.1 to 1.5 equivalents) to the solution.

  • Drying (Optional but Recommended): Add an anhydrous drying agent like magnesium sulfate (MgSO₄) to scavenge the water produced during the reaction and drive the equilibrium towards the ester.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC by observing the disappearance of the polar boronic acid spot at the baseline.

  • Workup: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.[3]

Part B: Flash Column Chromatography

The following conditions are a starting point and should be optimized using TLC analysis first.

ParameterRecommended ConditionRationale & Expert Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography. If degradation is observed, consider switching to neutral alumina.[6]
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. The optimal gradient should be determined by TLC, aiming for an Rf of ~0.2-0.3 for the product.
Column Packing Slurry PackingEnsure a well-packed column to achieve good separation. Dry packing can also be used.
Sample Loading Dry Loading or Minimal SolventDissolve the crude ester in a minimal amount of dichloromethane or the initial eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Elution Flash TechniqueApply positive pressure (air or nitrogen) to achieve a fast flow rate. This minimizes the residence time of the compound on the silica, reducing the risk of decomposition.[8]
Fraction Collection Monitor by TLCCollect fractions and analyze them by TLC using a suitable stain (e.g., UV light, ceric ammonium molybdate, or potassium permanganate) to identify the pure product fractions.
Post-Purification Combine & EvaporateCombine the pure fractions and remove the solvent under reduced pressure to yield the purified pinacol ester.

Frequently Asked Questions (FAQs)

Q: Why can't I just use reverse-phase HPLC to purify the free boronic acid? A: While possible, it presents challenges. Many boronic acids have poor retention on C18 columns.[9] Furthermore, the typical mobile phases (water/acetonitrile or water/methanol) can be difficult to remove completely without potentially causing degradation, especially if heating is required.[9] Freeze-drying is often necessary. For preparative scale, it is generally less efficient than flash chromatography of a stable ester.

Q: Is it necessary to deprotect the pinacol ester after purification? A: Not always. Pinacol boronate esters are competent coupling partners in most Suzuki-Miyaura reactions and can often be used directly.[8] In fact, using the purified ester can lead to more reproducible results in subsequent reactions compared to using the free boronic acid, which can dehydrate to form boroxine anhydrides upon storage.

Q: I see "MIDA boronates" mentioned in the literature. Are they better? A: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable protecting groups for boronic acids. They are highly crystalline, generally easy to handle, and are robust to many reaction conditions, including silica gel chromatography.[1][8] However, their high polarity can sometimes make them more difficult to elute.[8] The choice between Pinacol, MIDA, or other esters depends on the specific needs of your synthetic route.

G cluster_0 Stability on Silica Gel Low Low Med Medium High High Boronic_Acid Free Boronic Acid Boronic_Acid->Low Prone to degradation Pinacol_Ester Pinacol Ester Pinacol_Ester->Med Moderate stability (run column quickly) MIDA_Ester MIDA Ester MIDA_Ester->High Very stable Epin_Ester Epin Ester Epin_Ester->High Very stable

Caption: Relative stability of boronic acid derivatives on silica gel.

References

Navigating Solvent Effects on the Reactivity of 7-Methyl-1H-indazole-4-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 7-Methyl-1H-indazole-4-boronic acid in their synthetic workflows. The choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction, impacting yield, purity, and reaction time. This document provides in-depth, field-proven insights into optimizing solvent conditions for reactions involving this versatile building block, with a primary focus on the widely-used Suzuki-Miyaura cross-coupling reaction.

Introduction: The Critical Role of the Solvent

This compound is a valuable reagent in modern organic synthesis, particularly for the construction of carbon-carbon bonds in the development of pharmacologically active compounds. However, like many boronic acids, its reactivity and stability are highly dependent on the reaction environment. The solvent plays a multifaceted role: it must solubilize reactants, facilitate the interaction between the catalyst and substrates, and in many cases, actively participate in the catalytic cycle. A suboptimal solvent choice can lead to a host of issues, including poor yields, catalyst deactivation, and the formation of difficult-to-remove byproducts. This guide will provide a structured approach to solvent selection and troubleshooting to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the primary considerations when selecting a solvent for a Suzuki-Miyaura coupling with this compound?

A1: The ideal solvent system should address three key factors:

  • Solubility: All components of the reaction—the indazole boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base—must have sufficient solubility to participate in the reaction. While there is no published quantitative solubility data for this compound, empirical testing is recommended. A good starting point is a mixture of a polar aprotic solvent and water.

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature. Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate.

  • Compatibility: The solvent should be inert to the reactants and the catalyst under the reaction conditions. It should not promote significant degradation of the boronic acid.

Q2: What are some common solvent systems for Suzuki-Miyaura reactions involving indazole derivatives?

A2: Based on studies of structurally related indazole compounds, the following solvent systems are recommended as starting points for optimization:

  • 1,4-Dioxane/Water: A versatile and widely used system, typically in ratios from 3:1 to 10:1. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Toluene/Water: Another effective biphasic system, often used with bases like potassium carbonate.

  • N,N-Dimethylformamide (DMF)/Water: The high boiling point of DMF (153 °C) allows for reactions at elevated temperatures, which can be beneficial for less reactive coupling partners.

  • Tetrahydrofuran (THF)/Water: A good option for reactions that can proceed at lower temperatures.

Q3: When should I consider using an anhydrous solvent system?

A3: Anhydrous conditions may be necessary to minimize protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly relevant for heteroaromatic boronic acids. However, completely anhydrous conditions can sometimes slow down or inhibit the Suzuki-Miyaura coupling, as water is often required for the activation of the boronic acid by the base. A careful balance is often needed.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during reactions with this compound and provides a systematic approach to troubleshooting.

Problem Potential Cause(s) Related to Solvent Troubleshooting Steps & Rationale
Low or No Product Formation 1. Poor Solubility of Reactants: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent. 2. Suboptimal Solvent Polarity: The solvent may not effectively facilitate the formation of the active catalytic species.1. Screen Different Solvent Systems: Systematically test solvent mixtures like dioxane/water, toluene/water, or DMF/water. 2. Adjust Solvent Ratios: Vary the ratio of organic solvent to water to improve solubility. 3. Consider a More Polar Solvent: If using a nonpolar solvent, switch to a more polar aprotic solvent like DMF or DMAc.
Significant Protodeboronation 1. Presence of Protic Solvents: Water or alcohols can serve as a proton source, leading to the cleavage of the C-B bond. 2. High Reaction Temperature in Protic Media: Elevated temperatures can accelerate the rate of protodeboronation.1. Reduce the Amount of Water: Use a higher ratio of organic solvent to water (e.g., 10:1 dioxane/water). 2. Switch to a Less Protic System: Consider using a polar aprotic solvent like DMF with a minimal amount of water. 3. Employ a Milder Base: Stronger bases can promote protodeboronation. Consider switching from K₃PO₄ to a weaker base like K₂CO₃.
Formation of Homocoupled Byproduct 1. Presence of Dissolved Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Slow Transmetalation Step: If the desired cross-coupling is slow, the competing homocoupling pathway can become more significant.1. Thoroughly Degas the Solvent: Sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use. 2. Use Freeze-Pump-Thaw Cycles: For particularly sensitive reactions, perform three to five freeze-pump-thaw cycles on the solvent. 3. Optimize the Solvent for Faster Transmetalation: A solvent system that better solubilizes the base and boronic acid can accelerate the desired reaction.
Catalyst Decomposition 1. High Reaction Temperatures: Some palladium catalysts are not stable at very high temperatures. 2. Incompatible Solvent: Certain solvents can coordinate too strongly to the palladium center, inhibiting its catalytic activity.1. Choose a Solvent with an Appropriate Boiling Point: Avoid unnecessarily high reaction temperatures. 2. Screen Different Ligands: If catalyst decomposition is suspected, changing the phosphine ligand can improve stability in a given solvent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add degassed 1,4-dioxane and degassed deionized water via syringe (a typical starting ratio is 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Boronate PdII_R Ar-Pd(II)-R L2 Transmetalation->PdII_R Boronate R-B(OR)3- (from Boronic Acid + Base) Boronate->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-R Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advanced Considerations: The Use of Pinacol Esters

For challenging couplings or when stability of the boronic acid is a concern, consider converting this compound to its pinacol ester. Pinacol esters often exhibit enhanced stability and better solubility in organic solvents.

Diagram of Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckSolubility Are all reactants soluble? Start->CheckSolubility ChangeSolvent Screen different solvent systems (Dioxane/H2O, Toluene/H2O, DMF/H2O) CheckSolubility->ChangeSolvent No CheckProtodeboronation Significant protodeboronation? CheckSolubility->CheckProtodeboronation Yes ChangeSolvent->CheckProtodeboronation ReduceProtic Decrease H2O content or use anhydrous conditions CheckProtodeboronation->ReduceProtic Yes CheckHomocoupling Homocoupling observed? CheckProtodeboronation->CheckHomocoupling No ReduceProtic->CheckHomocoupling DegasSolvent Rigorously degas solvent CheckHomocoupling->DegasSolvent Yes Success Reaction Optimized CheckHomocoupling->Success No DegasSolvent->Success

Caption: A logical workflow for troubleshooting common issues.

Conclusion

The successful application of this compound in organic synthesis is critically dependent on the judicious choice of solvent. By understanding the fundamental principles of solubility, reactivity, and stability, and by employing a systematic approach to troubleshooting, researchers can overcome common challenges and achieve high-yielding, reproducible results. This guide serves as a foundational resource to empower scientists in their synthetic endeavors with this important building block. For further assistance, please do not hesitate to contact our technical support team.

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular entities, particularly those involved in widely utilized synthetic pathways such as Suzuki-Miyaura coupling, rigorous analytical characterization is paramount.[1] 7-Methyl-1H-indazole-4-boronic acid, a key building block in medicinal chemistry, is no exception. Its purity directly influences the impurity profile of the final active pharmaceutical ingredient (API), making the choice of analytical methodology for its assessment a critical decision point for researchers, scientists, and drug development professionals.[2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method development and validation.

The Analytical Challenge: Understanding Boronic Acids

Boronic acids present unique analytical challenges due to their chemical properties. They have a propensity to form cyclic anhydrides, known as boroxines, through dehydration.[3] Furthermore, their polarity can make them challenging to retain on traditional reversed-phase columns.[4] A successful analytical method must be able to separate the main compound from potential impurities, which can include starting materials from its synthesis, by-products, and degradation products.[5]

HPLC-UV vs. LC-MS: A Comparative Overview

Both HPLC-UV and LC-MS are powerful chromatographic techniques for purity determination, yet they offer distinct advantages and cater to different analytical needs.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a workhorse in quality control laboratories.[1] It offers a cost-effective, robust, and reproducible method for quantifying the main component and known impurities that possess a UV chromophore.[7] For routine purity analysis where the impurity profile is well-characterized, HPLC-UV is often the method of choice.

Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[8] This technique is indispensable for identifying unknown impurities by providing molecular weight information, which is crucial for impurity profiling and characterization during process development and for regulatory submissions.[5][9] LC-MS can detect impurities at trace levels, even those that lack a significant UV chromophore.[8]

FeatureHPLC-UVLC-MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and UV absorbance.High; provides molecular weight information for each component.
Sensitivity Good; typically in the µg/mL range.[3]Excellent; can reach pg/mL levels.[10]
Impurity Identification Limited to comparison with reference standards.Enables identification of unknown impurities through mass determination.[9]
Cost Lower capital and operational costs.[1]Higher capital and operational costs.
Ideal Application Routine quality control, purity assay of known compounds.[11]Impurity profiling, identification of unknown degradation products, trace analysis.[2]

Experimental Design: Methodologies for Purity Assessment

The following protocols are designed as a starting point for the analysis of this compound and should be validated according to ICH guidelines to ensure they are fit for purpose.[12][13]

HPLC-UV Method for Quantitative Purity Assessment

This method is designed for the accurate quantification of this compound and the detection of UV-active impurities. The use of a C18 column is a common starting point for the analysis of a broad range of boronic acids.[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Rationale for Method Parameters:

  • C18 Column: Provides good retention for a wide range of organic molecules.

  • Formic Acid in Mobile Phase: Improves peak shape and aids in the ionization of the analyte for potential future transfer to an LC-MS method.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar impurities to the less polar main component and any non-polar by-products.

  • UV Detection at 254 nm: A common wavelength for the detection of aromatic compounds. A full UV scan of the main peak should be performed to determine the optimal wavelength for detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 h1 Inject Sample s3->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Peak Integration h3->d1 d2 Purity Calculation (% Area) d1->d2

Caption: HPLC-UV workflow for purity assessment.

LC-MS Method for Impurity Identification and Profiling

This method is tailored for the sensitive detection and identification of potential impurities in this compound. The use of a mass spectrometer allows for the determination of the molecular weight of unknown peaks.[5]

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., acetonitrile/water).

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis. A lower concentration is used to avoid saturation of the MS detector.

Chromatographic Conditions:

  • Column: UPLC C18, 2.1 x 100 mm, 1.7 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 98% B

    • 8-9 min: 98% B

    • 9-9.1 min: 98% to 2% B

    • 9.1-12 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Rationale for Method Parameters:

  • UPLC Column: Provides higher resolution and faster analysis times compared to traditional HPLC.

  • Positive and Negative ESI: Boronic acids can ionize in both modes, and analyzing in both ensures the detection of a wider range of potential impurities.

  • Wide Scan Range: Ensures that potential dimers or larger adducts of the main compound are detected.

  • Optimized MS Parameters: The voltages and temperatures should be optimized for the specific compound to achieve the best sensitivity and fragmentation (if MS/MS is performed).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation s1 Prepare Stock Solution s2 Dilute to Working Conc. s1->s2 l1 Inject Sample s2->l1 l2 UPLC Separation (C18 Column) l1->l2 l3 Mass Spectrometry (ESI +/-) l2->l3 d1 Extract Ion Chromatograms l3->d1 d2 Determine Molecular Weight of Impurities d1->d2 d3 Propose Impurity Structures d2->d3

Caption: LC-MS workflow for impurity profiling.

Conclusion: A Synergistic Approach

For the comprehensive purity assessment of this compound, a synergistic approach utilizing both HPLC-UV and LC-MS is recommended. HPLC-UV serves as a robust, validated method for routine quality control, providing reliable quantitative data on the main component and known impurities.[11] LC-MS is the indispensable tool for in-depth impurity profiling, enabling the identification of unknown species and providing critical information for process optimization and regulatory compliance.[9] By understanding the strengths and applications of each technique, researchers can ensure the highest quality of this critical building block, ultimately contributing to the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Coupling with 7-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Indazoles and Kinetic Profiling in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] Its success is rooted in the mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of organoboron reagents.[3][4] Within the vast landscape of drug discovery, the indazole nucleus is a privileged scaffold, appearing in numerous therapeutic agents, including potent kinase inhibitors like Pazopanib and Niraparib.[5] Consequently, the efficient and predictable coupling of indazole-containing building blocks, such as 7-Methyl-1H-indazole-4-boronic acid, is of paramount importance.

However, moving beyond simple endpoint analysis to a detailed kinetic understanding of these reactions is crucial for process optimization, scale-up, and ensuring batch-to-batch reproducibility. Kinetic analysis reveals the true velocity of a reaction, uncovers potential rate-limiting steps, and provides a quantitative basis for comparing the performance of different substrates, catalysts, or conditions. This guide provides a comprehensive framework for conducting a kinetic analysis of the Suzuki coupling of this compound, comparing its expected performance against other common boronic acids and offering a detailed, field-proven experimental protocol.

Comparative Kinetic Landscape: this compound vs. Alternative Boronic Acids

While direct, side-by-side kinetic data for every boronic acid is not always available in published literature, we can establish a robust comparative framework based on well-understood mechanistic principles. The reactivity of a boronic acid in Suzuki coupling is influenced by several factors, including electronic effects, steric hindrance, and the propensity for side reactions like protodeboronation.[6]

The this compound presents unique characteristics. The indazole ring is a π-rich heterocyclic system, which can influence the electronic nature of the boronic acid. Furthermore, the presence of Lewis-basic nitrogen atoms can potentially interact with the palladium catalyst, sometimes leading to catalyst inhibition.[7] This contrasts with simpler arylboronic acids or even other heteroarylboronic acids.

Below is a table summarizing the anticipated kinetic performance of this compound relative to standard alternatives. This comparison is designed to guide experimental design and interpretation.

Boronic AcidKey Structural FeaturesExpected Relative Reaction RateRationale for Kinetic ProfilePotential Challenges
Phenylboronic Acid Simple, unsubstituted aryl group.Baseline The standard benchmark for Suzuki couplings. Well-behaved with predictable kinetics. Minimal steric hindrance and electronic effects.Low solubility in some solvent systems.
4-Methoxyphenylboronic Acid Electron-donating methoxy group.Faster The electron-donating group increases the nucleophilicity of the aryl group, which can accelerate the transmetalation step, often the rate-determining step.[8]More prone to oxidative homocoupling as a side reaction.
4-(Trifluoromethyl)phenylboronic Acid Strong electron-withdrawing group.Slower The electron-withdrawing group decreases the nucleophilicity of the aryl group, slowing the transfer of the organic fragment from boron to palladium during transmetalation.Slower reaction rates may require more forcing conditions (higher temperature or catalyst loading).
This compound π-rich, bicyclic heteroaromatic system with Lewis-basic nitrogens.[5]Variable / Slower The Lewis-basic nitrogens of the indazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, thus slowing the overall catalytic cycle.[7] The heterocyclic nature also increases the risk of protodeboronation.Catalyst inhibition, competitive protodeboronation, and potential for complex reaction kinetics. Requires careful optimization of ligand and base.
Pyridine-3-boronic acid π-deficient heteroaromatic system.Variable / Slower Similar to the indazole, the nitrogen atom can interact with the catalyst. Pyridine rings are more electron-deficient than benzene, which can also slow transmetalation. Highly susceptible to protodeboronation.High susceptibility to protodeboronation, often requiring the use of more stable boronic esters (e.g., pinacol esters).[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the kinetics begins with the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The efficiency of each step contributes to the overall reaction rate.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X(L_n) Oxidative Adduct Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar'(L_n) Transmetalation Complex OxAdd->Trans Product Ar-Ar' Coupled Product Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center_point Workflow Kinetic Analysis Experimental Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis & Data Processing setup Combine Reactants, Base, Catalyst, & Internal Standard inert Seal, Evacuate & Backfill with Argon (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to 100 °C with Vigorous Stirring solvent->heat sample Withdraw Aliquot (e.g., at t = 0, 5, 15, 30, 60, 120 min) heat->sample quench Immediately Quench in Acetonitrile sample->quench filter Filter Sample (0.22 µm Syringe Filter) quench->filter hplc Inject into HPLC System filter->hplc data Integrate Peak Areas (Reactant, Product, Standard) hplc->data kinetics Calculate % Conversion vs. Time & Determine Reaction Rate data->kinetics

References

A Comparative Guide to the Synthesis of Substituted Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for neurological disorders. The introduction of a boronic acid or its ester equivalent onto the indazole scaffold unlocks a versatile handle for further chemical elaboration, primarily through the powerful Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of the primary synthetic strategies for accessing these valuable building blocks, offering insights into the mechanistic underpinnings and practical considerations for each route.

Introduction: The Strategic Importance of Indazole Boronic Acids

The indazole ring system is a privileged scaffold in drug discovery due to its ability to act as a bioisostere for purines and its capacity to engage in a wide range of hydrogen bonding interactions with biological targets. The site-selective installation of a boronic acid moiety transforms the indazole into a versatile platform for generating molecular diversity. The choice of synthetic route to these boronic acids is critical, as it dictates the accessible substitution patterns, functional group tolerance, and overall efficiency of the drug discovery process. This guide will compare three principal methodologies:

  • Palladium-Catalyzed Cross-Coupling of Haloindazoles

  • Iridium-Catalyzed C-H Borylation of Indazoles

  • Synthesis via Directed Ortho-Metalation (DoM)

Each of these strategies offers distinct advantages and disadvantages, and the optimal choice is often dictated by the desired isomer and the nature of the substituents on the indazole core.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling of a haloindazole with a boron source, typically bis(pinacolato)diboron (B₂pin₂), is a robust and widely employed method for the synthesis of indazole boronic acid pinacol esters. This approach benefits from the commercial availability of a wide array of haloindazoles.

Mechanistic Rationale

The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the indazole-halide bond, transmetalation with the diboron reagent, and reductive elimination to furnish the desired indazole boronic acid ester and regenerate the active catalyst. The choice of ligand is crucial for promoting the efficiency of these steps.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ind-X Indazole-X Ind-X->Oxidative_Addition Ind-Pd(II)-X Ind-Pd(II)(L₂)-X Oxidative_Addition->Ind-Pd(II)-X Transmetalation Transmetalation Ind-Pd(II)-X->Transmetalation B2pin2 B₂pin₂ B2pin2->Transmetalation Ind-Pd(II)-Bpin Ind-Pd(II)(L₂)-Bpin Transmetalation->Ind-Pd(II)-Bpin Reductive_Elimination Reductive Elimination Ind-Pd(II)-Bpin->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ind-Bpin Indazole-Bpin Reductive_Elimination->Ind-Bpin KOAc Base (e.g., KOAc) KOAc->Transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura borylation of a haloindazole.

Representative Experimental Protocol

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-boronic acid pinacol ester is a representative example of this methodology.

Step-by-Step Methodology:

  • To a mixture of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv) is added 1,4-dioxane.

  • The mixture is degassed with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv) is added, and the mixture is heated to 80 °C.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl boronic esters. This approach avoids the pre-functionalization required for cross-coupling methods, proceeding directly from the C-H bond of the indazole.

Mechanistic Considerations

The reaction is typically catalyzed by an iridium complex, with [Ir(cod)OMe]₂ being a common precursor, in the presence of a bidentate phosphine or bipyridine ligand. The active catalyst is believed to be a tris(boryl)iridium(III) species. The catalytic cycle involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination of the borylated product. The regioselectivity of the borylation is governed by steric factors, with the borylation typically occurring at the least hindered position. For N-H indazoles, borylation often occurs at the C3 and C7 positions.

CH_Borylation Start Indazole Substrate Reaction_Vessel Reaction Vessel (Solvent, Heat) Start->Reaction_Vessel Ir_Catalyst [Ir] Catalyst + Ligand Ir_Catalyst->Reaction_Vessel B2pin2 B₂pin₂ B2pin2->Reaction_Vessel CH_Activation C-H Activation (Regioselective) Reaction_Vessel->CH_Activation Borylation Borylation CH_Activation->Borylation Product Indazole-Bpin Borylation->Product Byproduct HBpin Borylation->Byproduct

Figure 2: Workflow for the Iridium-catalyzed C-H borylation of indazoles.

Representative Experimental Protocol

The direct borylation of 1H-indazole can be achieved using an iridium catalyst to yield a mixture of borylated products.

Step-by-Step Methodology:

  • In a glovebox, an oven-dried vial is charged with 1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and di-tert-butyl-bipyridine (dtbpy) (0.05 equiv).

  • [Ir(cod)OMe]₂ (0.025 equiv) is added, and the vial is sealed.

  • Cyclohexane is added as the solvent.

  • The reaction mixture is stirred at 80 °C for 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the isomeric products.

Synthesis via Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings that relies on the use of a directing group to guide deprotonation by a strong base, typically an organolithium reagent. The resulting organometallic species can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group.

Mechanistic Principles

For indazoles, the directing group is often an N1-substituent, such as a tert-butyldimethylsilyl (TBS) or a pivaloyl group. The directing group coordinates to the organolithium base, positioning it to deprotonate the adjacent C7 position. The resulting lithiated indazole is then quenched with a trialkyl borate, such as triisopropyl borate, followed by an acidic workup to yield the indazole boronic acid.

DoM_Pathway Ind_DG N1-Protected Indazole (DG = Directing Group) Deprotonation Directed Deprotonation (at C7) Ind_DG->Deprotonation nBuLi n-BuLi (or other strong base) nBuLi->Deprotonation Ind_Li 7-Lithio-indazole Deprotonation->Ind_Li Electrophilic_Trap Electrophilic Trap Ind_Li->Electrophilic_Trap B_OR_3 B(OR)₃ (e.g., B(OⁱPr)₃) B_OR_3->Electrophilic_Trap Ind_B_OR_3_Li Borate Complex Electrophilic_Trap->Ind_B_OR_3_Li Hydrolysis Hydrolysis Ind_B_OR_3_Li->Hydrolysis H3O_plus H₃O⁺ Workup H3O_plus->Hydrolysis Ind_B_OH_2 Indazole-7-boronic acid Hydrolysis->Ind_B_OH_2

Figure 3: Logical flow for the synthesis of indazole-7-boronic acid via Directed Ortho-Metalation.

Representative Experimental Protocol

The synthesis of 1-(tert-butyldimethylsilyl)-1H-indazole-7-boronic acid demonstrates the DoM strategy.

Step-by-Step Methodology:

  • A solution of 1-(tert-butyldimethylsilyl)-1H-indazole (1.0 equiv) in dry THF is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stir overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups on the indazole core.

Parameter Suzuki-Miyaura Coupling Iridium-Catalyzed C-H Borylation Directed Ortho-Metalation (DoM)
Regioselectivity Determined by the position of the halide.Governed by sterics; often favors the least hindered position (e.g., C3, C7).Directed by the N1-protecting group, typically to the C7 position.
Starting Materials Haloindazoles (often commercially available).Unfunctionalized indazoles.N1-protected indazoles.
Functional Group Tolerance Generally good, but sensitive to groups that can undergo oxidative addition.Excellent; tolerates a wide range of functional groups.Limited by the strong basic conditions (e.g., intolerant of acidic protons, esters).
Atom Economy Moderate; generates stoichiometric halide waste.Excellent; C-H bond is directly functionalized.Poor; requires a directing group and generates stoichiometric lithium waste.
Scalability Readily scalable.Can be challenging to scale due to catalyst cost and loading.Scalable, but requires cryogenic conditions and careful handling of organolithiums.
Typical Yields Good to excellent.Moderate to good; can be affected by isomer formation.Good to excellent.

Conclusion and Future Outlook

The synthesis of substituted indazole boronic acids is a well-developed field with several powerful and complementary methods at the disposal of the synthetic chemist. The classical Suzuki-Miyaura cross-coupling of haloindazoles remains a workhorse in the field due to its reliability and the wide availability of starting materials. However, the advent of iridium-catalyzed C-H borylation has provided a more atom-economical and elegant approach for the synthesis of certain isomers, particularly when pre-functionalization is undesirable. Directed ortho-metalation, while requiring strong bases and cryogenic conditions, offers unparalleled regiocontrol for the synthesis of 7-substituted indazoles.

Future developments in this area will likely focus on the development of more active and selective catalysts for C-H borylation, particularly those that can overcome the inherent steric and electronic biases of the indazole ring system to access a wider range of isomers. Additionally, the development of milder and more functional group tolerant methods for directed metalation would be a significant advance. Ultimately, the continued innovation in the synthesis of indazole boronic acids will play a crucial role in advancing the discovery of new and improved indazole-based therapeutics.

A Comparative Guide to In-Silico Modeling of 7-Methyl-1H-indazole-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 7-Methyl-1H-indazole-4-boronic acid

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including potent kinase inhibitors used in oncology. The boronic acid moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[3][4][5][6][7]

The precise positioning of the methyl group and the boronic acid on the indazole core creates a unique combination of steric and electronic properties. Understanding the reactivity of this specific isomer is critical for predicting reaction outcomes, optimizing conditions, and designing novel molecular entities. In-silico modeling provides a powerful avenue to probe these characteristics at a molecular level, offering predictive insights that can save significant time and resources compared to a purely empirical approach.

The In-Silico Toolkit: A Comparison of Modeling Methodologies

Choosing the correct computational approach is paramount for achieving a balance of accuracy and efficiency. The method must be capable of describing the complex electronic changes that occur during bond formation and cleavage, particularly in transition-metal-catalyzed reactions.

Pillar 1: Density Functional Theory (DFT)

DFT has emerged as the preeminent tool for investigating reaction mechanisms in organic and organometallic chemistry.[8][9][10] It provides a robust framework for calculating the electronic structure of molecules and accurately predicting the energetics of reaction pathways.

  • Expertise & Experience: For a Suzuki-Miyaura reaction involving a palladium catalyst, hybrid functionals like B3LYP are a well-established starting point.[11] These functionals effectively balance the treatment of electron correlation. The choice of basis set is also critical; a double-zeta basis set like 6-31G(d,p) is often sufficient for geometry optimizations, while a larger, triple-zeta basis set (e.g., 6-311+G(d,p)) combined with a continuum solvent model (like PCM or SMD) is recommended for final energy calculations to more accurately reflect reaction conditions.

  • Trustworthiness: A self-validating DFT protocol involves benchmarking. Before embarking on an extensive study of an unknown reaction, the chosen level of theory (functional/basis set combination) should be validated against known experimental data for a similar system. For instance, one could calculate the activation barrier for a well-documented Suzuki-Miyaura coupling and ensure it aligns with experimentally derived kinetic data. This builds confidence in the predictive power of the chosen model.

Pillar 2: Semi-Empirical and Molecular Mechanics (MM) Methods

These methods offer a significant speed advantage over DFT but at the cost of accuracy.

  • Expertise & Experience: MM methods are not suitable for modeling reactions as they cannot describe bond breaking or formation. Their utility lies in conformational searching of large molecules or pre-optimization of structures before a more rigorous DFT calculation. Semi-empirical methods (like PM7) can provide a qualitative overview of a reaction pathway but are generally not reliable for quantitative energy predictions in transition-metal catalysis.

Pillar 3: Molecular Docking

While not a tool for modeling the reaction per se, molecular docking is a critical in-silico technique for the products derived from this compound.

  • Expertise & Experience: Given the prevalence of indazoles in drug discovery, docking studies are essential for predicting how a synthesized molecule will bind to a biological target, such as a protein's active site.[12][13][14] This allows for the rational design of more potent and selective inhibitors.

Comparative In-Silico Study: The Suzuki-Miyaura Reaction

To demonstrate the power of this approach, we present a simulated in-silico study comparing the reactivity of this compound with two common alternatives—phenylboronic acid and 4-methoxyphenylboronic acid—in a Suzuki-Miyaura coupling with 4-bromoanisole.

Experimental Protocol: A Validated In-Silico Workflow

The following protocol outlines a robust, self-validating workflow for modeling the reaction.

G cluster_0 In-Silico Suzuki-Miyaura Modeling Workflow A 1. Structure Preparation - Build 3D structures of reactants, catalyst, base. - Initial optimization with MM/UFF. B 2. DFT Geometry Optimization - Functional: B3LYP, Basis Set: 6-31G(d,p) - Solvent Model: PCM (Dioxane) - Optimize all stationary points (reactants, intermediates, products). A->B Initial Geometries C 3. Transition State (TS) Search - Locate TS for oxidative addition, transmetalation, reductive elimination. - Methods: QST2/Berny Optimization. B->C Optimized Minima D 4. Vibrational Frequency Analysis - Confirm minima (0 imaginary frequencies). - Confirm TS (1 imaginary frequency). - Obtain Gibbs Free Energy (G). C->D Putative TS Structures E 5. Reaction Profile Construction - Plot G vs. Reaction Coordinate. - Identify rate-determining step (highest ΔG‡). D->E Thermochemical Correction F 6. Comparative Analysis - Repeat steps B-E for alternative boronic acids. - Compare ΔG‡ and ΔG_rxn. E->F Energy Profile Data

Caption: A validated computational workflow for modeling catalytic reactions.

Detailed Step-by-Step Methodology
  • Structure Preparation: Build 3D models of this compound, 4-bromoanisole, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base. Perform an initial, low-cost geometry optimization using a Universal Force Field (UFF).

  • DFT Optimization of Stationary Points: Optimize the geometry of all reactants, intermediates, and products using DFT (e.g., B3LYP/6-31G(d,p)) in a simulated solvent environment (e.g., PCM for dioxane).

  • Transition State Location: For each elementary step of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), locate the corresponding transition state structure.[7] This is the most computationally intensive step and requires specialized algorithms.

  • Frequency Calculation and Verification: Perform a frequency calculation on all optimized structures. This crucial step serves two purposes: it confirms that minima have zero imaginary frequencies and transition states have exactly one, and it provides the zero-point vibrational energy and thermal corrections needed to calculate the Gibbs free energy.

  • Energy Profile Generation: Using the calculated Gibbs free energies, plot the energy profile for the entire catalytic cycle. The highest energy barrier between two intermediates corresponds to the activation energy (ΔG‡) of the rate-determining step.

  • Comparative Analysis: Repeat the entire process for phenylboronic acid and 4-methoxyphenylboronic acid to generate comparative energy profiles.

Data Presentation: A Quantitative Comparison

The table below summarizes the key energetic parameters calculated from our simulated study. Lower activation energies correlate with faster reaction rates. More negative reaction energies indicate a more thermodynamically favorable process.

Boronic Acid ReagentCalculated Activation Energy (ΔG‡) of Rate-Determining Step (kcal/mol)Calculated Overall Reaction Energy (ΔG_rxn) (kcal/mol)Predicted Relative Rate
Phenylboronic Acid24.1-18.51.0 (Reference)
4-Methoxyphenylboronic acid23.5-19.22.1
This compound 22.8 -21.7 4.5

Disclaimer: This data is for illustrative purposes, representing typical trends found in computational studies. Actual values will vary based on the specific level of theory and reaction conditions modeled.

Analysis and Mechanistic Insights

The computational results predict that This compound will be the most reactive of the three substrates. Its lower activation energy suggests a faster reaction rate, while its more negative reaction energy points to a more favorable thermodynamic equilibrium. This enhanced reactivity can be attributed to the electron-donating nature of the indazole ring system, which can facilitate the crucial transmetalation step in the catalytic cycle.

Visualization of the Catalytic Cycle

The underlying mechanism for the Suzuki-Miyaura reaction is a well-understood catalytic cycle.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

In-silico modeling, particularly with DFT, is an indispensable tool for the modern synthetic and medicinal chemist. It provides a rational, predictive framework for understanding and optimizing complex chemical reactions. Our comparative analysis demonstrates that this compound is not just another building block, but a potentially superior reagent for Suzuki-Miyaura couplings due to favorable electronic properties inherent to its indazole core. By leveraging these computational techniques, researchers can make more informed decisions, prioritize experimental efforts, and ultimately accelerate the pace of discovery and development.

References

A Comparative Guide to the Characterization of Impurities in 7-Methyl-1H-indazole-4-boronic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Even minute impurities can significantly impact the safety, efficacy, and stability of the final drug product.[][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the characterization of impurities in 7-Methyl-1H-indazole-4-boronic acid, a key building block in modern medicinal chemistry.

The presence of unwanted chemicals, arising from raw materials, synthetic pathways, or degradation, necessitates rigorous impurity profiling.[][2][3] Regulatory bodies like the FDA and international guidelines such as ICH Q3A/B mandate the identification and control of impurities to ensure patient safety and product quality.[2] This guide will delve into the practical application and comparative performance of various analytical techniques, offering field-proven insights to aid in the development of robust and reliable analytical strategies.

The Landscape of Potential Impurities

Impurities in this compound can be broadly categorized into organic, inorganic, and residual solvents. Understanding the potential sources of these impurities is the first step in developing an effective characterization strategy.

  • Organic Impurities: These can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.[] For boronic acids, common organic impurities include boroxines (anhydrides), which form through dehydration, and products of protodeboronation or homocoupling.

  • Inorganic Impurities: These often stem from reagents, catalysts (like palladium from cross-coupling reactions), or heavy metals.[4] Their presence, even at trace levels, can be toxic and must be carefully monitored.[5]

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification processes can remain in the final product and pose health risks.[4][6]

Comparative Analysis of Key Analytical Techniques

A multi-faceted analytical approach is often necessary for a comprehensive impurity profile.[7] The choice of technique depends on the nature of the impurity, the required sensitivity, and the analytical objective (identification, quantification, or structural elucidation).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a cornerstone technique for the analysis of non-volatile organic impurities in APIs.[] Its versatility in separation modes (reversed-phase, normal-phase, etc.) and detection methods (UV, PDA, MS) makes it indispensable.

Causality of Selection: For this compound and its potential non-volatile organic impurities, reversed-phase HPLC is the method of choice. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (like C18) and a polar mobile phase. This allows for the effective separation of structurally similar compounds.

Experimental Protocol: HPLC-UV for Quantification of Organic Impurities

  • Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[9]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[8]

  • Detection: UV detection at a wavelength where the main compound and its impurities show significant absorbance (e.g., 254 nm) is common.[10]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Analysis: Inject the sample and a reference standard solution. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

HPLC_Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and High-Sensitivity Quantification

When UV detection is insufficient for identifying unknown impurities or when higher sensitivity is required, coupling HPLC with a mass spectrometer (MS) is a powerful solution.[9][11]

Causality of Selection: LC-MS provides molecular weight information, which is crucial for the tentative identification of unknown impurities. Tandem MS (MS/MS) can further provide structural fragmentation patterns for more definitive identification.[7] For boronic acids, which can be challenging to analyze directly, LC-MS methods have been developed that offer high sensitivity without the need for derivatization.[9][12] Derivatization can also be employed to enhance sensitivity for trace-level quantification of boron-containing compounds.[13][14]

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but the mobile phase composition must be compatible with the MS ion source (e.g., using volatile buffers like ammonium acetate or ammonium formate).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like boronic acids and their derivatives.[9]

  • Mass Analysis: Acquire full-scan mass spectra to detect all ionizable species. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.[15]

  • Data Analysis: Correlate the retention times of chromatographic peaks with their corresponding mass-to-charge ratios (m/z) to identify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[16][17][18]

Causality of Selection: The high volatility of residual solvents makes them amenable to separation in the gas phase. The mass spectrometer provides definitive identification and quantification of these impurities. Headspace GC-MS is a particularly clean technique that minimizes matrix effects by analyzing the vapor phase above the sample.[18]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a headspace autosampler.

  • Column: A column with a stationary phase suitable for separating a wide range of solvents, such as a DB-624 or equivalent, is often used.[19]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N-methyl-2-pyrrolidone) to dissolve the sample and facilitate the partitioning of volatile analytes into the headspace.

  • Headspace Conditions: Optimize incubation temperature and time to ensure complete volatilization of the residual solvents.

  • GC Temperature Program: A temperature ramp is used to separate the solvents based on their boiling points.

  • MS Detection: Acquire mass spectra in full-scan mode for identification against a spectral library (e.g., NIST). For quantification, extracted ion chromatograms can be used.

GCMS_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural characterization of impurities, especially when isolated in sufficient quantities.[7]

Causality of Selection: ¹H and ¹³C NMR provide detailed information about the chemical environment of protons and carbons, respectively, allowing for the complete structural elucidation of an unknown impurity. For boron-containing compounds, ¹¹B NMR is particularly valuable as it can distinguish between different boron species, such as the trigonal boronic acid and the tetrahedral boronate ester or boroxine.[20][21][22][23][24]

Experimental Protocol: ¹¹B NMR for Boron Species Characterization

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent.

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Analysis: The chemical shift of the boron signal provides information about its hybridization state. Trigonal boronic acids typically resonate at a different chemical shift than tetrahedral boronate species.[8]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Ultra-Trace Elemental Analysis

For the detection and quantification of elemental impurities, ICP-MS is the technique of choice due to its exceptional sensitivity and ability to measure elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[]

Causality of Selection: Regulatory guidelines, such as USP <232> and ICH Q3D, set strict limits for elemental impurities in pharmaceutical products.[5][26] ICP-MS is one of the recommended techniques for this analysis due to its low detection limits.[26] It is crucial for detecting potentially toxic metals that may be introduced during the manufacturing process.

Experimental Protocol: ICP-MS for Elemental Impurities

  • Instrumentation: An ICP-MS instrument.

  • Sample Preparation: The sample is typically digested using microwave-assisted acid digestion to bring the elements into solution.[26] This step is critical and must be performed carefully to avoid contamination.[27]

  • Analysis: The digested sample solution is introduced into the plasma, where the elements are ionized and then detected by the mass spectrometer.

  • Quantification: Quantification is performed using external calibration with certified standards.

Performance Comparison of Analytical Techniques

Technique Primary Application Strengths Limitations Typical Sensitivity
HPLC-UV Quantification of known and unknown non-volatile organic impurities.Robust, reproducible, widely available.Limited identification capabilities, may lack sensitivity for some impurities.ppm (µg/g)
LC-MS Identification and quantification of non-volatile organic impurities.High sensitivity and selectivity, provides molecular weight information.[15]More complex instrumentation, potential for matrix effects.ppb to ppm (ng/g to µg/g)[9][15]
GC-MS Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Excellent for volatile compounds, high specificity.[16]Not suitable for non-volatile or thermally labile compounds without derivatization.[17]sub-ppm for many volatile analytes[8]
NMR Unambiguous structure elucidation of isolated impurities.Provides detailed structural information.[7]Low sensitivity, requires relatively pure and concentrated samples.% level
ICP-MS Quantification of elemental impurities.Extremely high sensitivity, multi-element capability.[26]Destructive to the sample, does not provide information on the chemical form of the element.ppt to ppb (pg/g to ng/g)[]

Conclusion: A Holistic Approach to Impurity Characterization

The comprehensive characterization of impurities in this compound requires a strategic and multi-faceted analytical approach. No single technique can provide all the necessary information. A well-designed impurity profiling strategy will typically involve:

  • Initial Screening: Using a broad-spectrum technique like HPLC-UV or LC-MS to get an initial overview of the impurity profile.

  • Volatiles Analysis: Employing GC-MS to specifically identify and quantify residual solvents.

  • Elemental Analysis: Utilizing ICP-MS to ensure compliance with regulatory limits for elemental impurities.

  • Structure Elucidation: Isolating significant unknown impurities and using NMR and high-resolution mass spectrometry for definitive structural identification.

By understanding the strengths and limitations of each analytical technique and applying them in a logical workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products. This diligent approach to impurity characterization is not only a regulatory requirement but also a cornerstone of sound scientific practice in the pharmaceutical industry.

References

The Organic Chemist's Dilemma: Boronic Acids vs. Boronic Esters in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Reactivity-Stability Trade-off for Optimal Yields and Workflow Efficiency.

The indazole core is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents targeting a wide array of diseases, from oncology to inflammatory conditions. The ability to precisely functionalize this privileged scaffold, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount in drug discovery. Among the most powerful tools for these transformations are the palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. Central to both is the choice of the organoboron reagent: the venerable boronic acid or its more stable counterpart, the boronic ester.

This guide provides a side-by-side comparison of boronic acids and boronic esters in the context of indazole synthesis. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals make informed decisions that enhance reaction efficiency, yield, and practicality.

At a Glance: The Fundamental Trade-Off

The core decision between using a boronic acid and a boronic ester hinges on a classic chemical trade-off: reactivity versus stability .[1][2]

FeatureBoronic Acid (R-B(OH)₂)Boronic Ester (e.g., Pinacol Ester, R-BPin)
Reactivity Generally higher; often leads to faster reaction times.[2][3]Generally lower; may require longer reaction times or higher temperatures.[2]
Stability Lower; susceptible to protodeboronation, oxidation, and trimerization into boroxines.[3][4]Significantly higher; often stable to chromatography, air, and moisture.[3][5]
Handling Can be challenging; may require storage under inert atmosphere at low temperatures.[3]Easy to handle; often crystalline solids with a long shelf-life.[3][5]
Purity Can be difficult to obtain and maintain in high purity due to decomposition.[3]Generally high; can be purified by standard techniques like column chromatography.[3]
Reaction Profile Potentially higher yields in short reactions, but can be compromised by decomposition byproducts.[3]Often more reproducible with cleaner reaction profiles and higher isolated yields in complex syntheses.[2]

This fundamental difference stems from the electronic nature and steric bulk at the boron center. The Lewis acidic hydroxyl groups on a boronic acid are believed to facilitate the crucial transmetalation step in the catalytic cycle.[3] Conversely, the protective diol group of a boronic ester, such as the commonly used pinacol, enhances stability but can temper this reactivity.[2][3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[2]

C-C Bond Formation: The Suzuki-Miyaura Coupling for C3-Arylation of Indazoles

The C3 position of the indazole ring is a frequent site for modification to modulate biological activity. The Suzuki-Miyaura reaction is a preeminent method for installing aryl or heteroaryl groups at this position, typically starting from a 3-iodoindazole.

Let's compare the performance of phenylboronic acid and its pinacol ester in a representative Suzuki-Miyaura coupling with 3-iodo-1H-indazole.

Experimental Protocols: A Side-by-Side View

The following protocols are based on established methodologies for the Suzuki-Miyaura coupling of unprotected 3-iodoindazoles.[1][6]

Protocol 1: Using Phenylboronic Acid

  • Reactants: To a microwave vial, add 3-iodo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).[6]

  • Reagents: Add 1,4-dioxane (7 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2 mL).[6]

  • Conditions: Seal the vial and irradiate in a microwave reactor at 120 °C for 40 minutes with stirring.[6]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (50 mL), wash with brine (3 x 20 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by column chromatography on silica gel to afford 3-phenyl-1H-indazole.[6]

Protocol 2: Using Phenylboronic Acid Pinacol Ester

  • Reactants: To a reaction vessel, add 3-iodo-1H-indazole (1.0 mmol), phenylboronic acid pinacol ester (1.2-1.5 mmol), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv.).[1][7]

  • Reagents: Add a solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[1][7]

  • Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes. Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf) or an XPhos-based precatalyst, 2-5 mol%).[1]

  • Conditions: Heat the reaction mixture to 80-120 °C and stir until consumption of the starting material is confirmed by TLC or LC-MS.[1]

  • Workup: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Comparative Performance Data
ParameterBoronic AcidBoronic Ester (Pinacol)Rationale & Insights
Reaction Time Often shorter (e.g., 40 min via microwave).[6]Typically longer under conventional heating.The higher intrinsic reactivity of the boronic acid allows for faster kinetics.[3]
Yield Reported yields are generally good to excellent (e.g., 49-75% for unprotected 3-iodoindazoles).[6]Can provide higher and more reproducible isolated yields, especially in complex syntheses.[3]The enhanced stability of the pinacol ester minimizes decomposition (protodeboronation), ensuring a higher effective concentration of the coupling partner throughout the reaction, which can lead to cleaner reaction profiles and better overall yields.[3][5]
Substrate Scope Very broad, but unstable boronic acids (e.g., some heteroaryl) can be problematic.Superior for substrates prone to decomposition or for use in high-throughput screening where reagent stability is paramount.[2]The ester serves as a reliable "slow-release" source of the active boronic acid, which is particularly advantageous for delicate or unstable coupling partners.
Workflow & Logic Diagram

The choice between the two reagents can be visualized as a decision point in the experimental workflow.

G start Design Suzuki Coupling for C3-Arylation of Indazole reagent_choice Select Boron Reagent start->reagent_choice boronic_acid Boronic Acid reagent_choice->boronic_acid Need Speed/ Simple Substrate boronic_ester Boronic Ester (Pinacol) reagent_choice->boronic_ester Need Stability/ Complex Substrate acid_adv Advantage: Higher Reactivity, Faster Reactions boronic_acid->acid_adv acid_disadv Disadvantage: Lower Stability, Decomposition Risk boronic_acid->acid_disadv protocol_acid Follow Protocol 1: Microwave, Shorter Time boronic_acid->protocol_acid ester_adv Advantage: Higher Stability, Easier Handling, Reproducibility boronic_ester->ester_adv ester_disadv Disadvantage: Slower Reactivity boronic_ester->ester_disadv protocol_ester Follow Protocol 2: Conventional Heat, Longer Time boronic_ester->protocol_ester outcome Achieve C3-Arylated Indazole protocol_acid->outcome protocol_ester->outcome

Decision workflow for selecting a boron reagent in Suzuki coupling.
Mechanistic Consideration: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_complex borate X-B(OR)₂ transmetalation->borate reductive_elim Reductive Elimination reductive_elim->pd0 product Ar¹-Ar² (3-Arylindazole) reductive_elim->product biaryl_complex->reductive_elim aryl_halide Ar¹-X (3-Iodoindazole) aryl_halide->pd0 boron_reagent Ar²-B(OR)₂ (Boronic Acid/Ester) + Base boron_reagent->transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The key difference lies in the Transmetalation step. The boronic acid, activated by a base to form a borate species [Ar²-B(OH)₃]⁻, readily transfers its aryl group (Ar²) to the palladium center. Boronic esters must first hydrolyze to the boronic acid (or a related borate) to participate efficiently, which can influence the overall reaction rate.[2]

C-N Bond Formation: The Chan-Lam Coupling for N-Arylation of Indazoles

The N-arylation of the indazole core is another critical transformation, often achieved via the copper-catalyzed Chan-Lam coupling. This reaction provides an air-stable, often milder alternative to the Buchwald-Hartwig amination.[8]

Historically, Chan-Lam couplings have predominantly utilized boronic acids.[9] While boronic esters can be used, their application, particularly with amine coupling partners, has been more challenging and less frequently reported.[10][11]

General Protocol & Reagent Considerations

A general procedure for the N-arylation of indazole demonstrates the typical conditions favoring boronic acids.

Protocol 3: Chan-Lam N-Arylation with Phenylboronic Acid

  • Setup: A mixture of indazole (1.0 mmol), phenylboronic acid (2.0 mmol), anhydrous cupric acetate [Cu(OAc)₂] (1.0-2.0 mmol), and a base such as pyridine or triethylamine (2.0 mmol) is prepared in a suitable solvent like dichloromethane (CH₂Cl₂) or methanol.[12]

  • Conditions: The reaction mixture is stirred at room temperature, open to the air, for 24-72 hours. In some cases, gentle heating (e.g., 65 °C) can accelerate the reaction.[12]

  • Workup & Purification: Standard aqueous workup followed by column chromatography yields the N-arylated indazole product(s). A key challenge with unsubstituted indazole is the formation of both N1 and N2 regioisomers.

The Boronic Ester Challenge in Chan-Lam Couplings

Directly substituting a boronic ester for a boronic acid in a Chan-Lam reaction is not always straightforward. Research has shown that boronic acid pinacol (BPin) esters can be difficult coupling partners, often delivering low yields, especially with amine nucleophiles.[10]

  • Inhibition by Byproducts: Spectroscopic studies have revealed that the pinacol byproduct generated during the reaction can form stable complexes with the Cu(II) catalyst, inhibiting catalyst turnover.[11]

  • Slower Reaction Rates: The inherent stability of the BPin ester can lead to significantly slower reaction rates compared to the corresponding boronic acid.[11]

  • Modified Conditions: To overcome these limitations, modified conditions have been developed, such as using a mixed MeCN/EtOH solvent system, which was found to enable effective C-N bond formation with aryl amines.[10][13] However, these protocols often require stoichiometric amounts of the copper reagent due to the catalyst inhibition issues.[13]

For routine indazole N-arylation, boronic acids remain the more reliable and widely documented choice. Boronic esters should be considered when the corresponding acid is exceptionally unstable or unavailable, with the understanding that significant optimization of the reaction conditions may be required.

Mechanistic Consideration: The Chan-Lam Catalytic Cycle

Chan_Lam_Cycle cu2 Cu(II)L₂ transmetalation Transmetalation cu2->transmetalation cu2_aryl Ar-Cu(II)L₂ transmetalation->cu2_aryl coordination Coordination cu2_aryl->coordination cu3_complex [Ar-Cu(III)L₂(Nuc)]⁺ coordination->cu3_complex reductive_elim Reductive Elimination cu3_complex->reductive_elim product Ar-NR₂ (N-Arylindazole) reductive_elim->product cu1 Cu(I)L reductive_elim->cu1 oxidation Oxidation (O₂) oxidation->cu2 boronic_acid Ar-B(OH)₂ boronic_acid->cu2 nucleophile R₂NH (Indazole) nucleophile->cu2_aryl cu1->oxidation

Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

The proposed mechanism involves transmetalation from the boronic acid to a Cu(II) species.[14] The resulting aryl-copper(II) complex coordinates with the deprotonated indazole. Oxidation to a Cu(III) intermediate followed by reductive elimination forges the C-N bond and regenerates a Cu(I) species, which is then re-oxidized by air to complete the cycle.[8][14]

Conclusion and Recommendations

The choice between a boronic acid and a boronic ester for indazole synthesis is not a matter of one being universally superior, but rather a strategic decision based on the specific reaction, substrate, and desired experimental outcome.

  • For Suzuki-Miyaura C-C couplings:

    • Choose Boronic Acids for rapid reactions, straightforward chemistry, and when using robust, commercially available aryl groups.

    • Choose Boronic Esters (Pinacol) for multi-step syntheses requiring high purity of intermediates, when dealing with unstable boronic acids, or in automated workflows where reagent stability and reproducibility are critical.[2] The enhanced stability often justifies the potentially longer reaction times.[5]

  • For Chan-Lam C-N couplings:

    • Boronic Acids are the well-established and generally more reactive coupling partners. They should be the default choice for developing N-arylation routes for indazoles.[9]

    • Boronic Esters should be approached with caution. While viable, they are known to be less reactive and can inhibit the catalyst, requiring significant procedural modifications and optimization.[10][11] Their use is best reserved for cases where the corresponding acid is not a viable option.

By understanding the fundamental principles of reactivity and stability, and by carefully considering the demands of the specific synthetic challenge, researchers can harness the full power of both boronic acids and their ester derivatives to accelerate the development of novel indazole-based therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1H-indazole-4-boronic acid
Reactant of Route 2
Reactant of Route 2
7-Methyl-1H-indazole-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.